2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)10-18-15(19)13-4-2-3-5-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBIJHAYTQITKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
The 2-Mercapto-Quinazolinone Scaffold: A Versatile Platform for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazolinone core, a bicyclic heterocyclic structure, is a cornerstone in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates.[1] The 2-mercapto-quinazolinone variant, in particular, has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the key therapeutic targets of 2-mercapto-quinazolinone derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies required for their evaluation. We will explore its significant potential in oncology, infectious diseases, and inflammation, offering a technical resource for the rational design and development of next-generation therapeutics based on this versatile chemical entity.
The 2-Mercapto-Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
The quinazolinone scaffold consists of a fused benzene and pyrimidine ring system.[2] The 2-mercapto-quinazolinone is a specific derivative of quinazolin-4(3H)-one, characterized by a thiol (-SH) group at the C2 position. This sulfur-containing moiety provides a key reactive handle for synthetic modification, allowing for the creation of diverse chemical libraries with a wide range of substituents. This structural flexibility is a primary reason for the scaffold's broad pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]
The ability to readily modify the scaffold at the sulfur atom, as well as at other positions on the quinazolinone ring, allows for the fine-tuning of physicochemical properties and target engagement. This has made it an attractive starting point for numerous drug discovery campaigns.
Major Therapeutic Areas and Molecular Targets
The therapeutic potential of 2-mercapto-quinazolinone derivatives spans several critical disease areas. Below, we detail the most promising applications and their underlying molecular targets.
Anticancer Activity
The quinazolinone nucleus is a well-established pharmacophore in oncology, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting protein kinases.[6][7] Derivatives of the 2-mercapto-quinazolinone scaffold have expanded on this legacy by engaging a variety of anticancer targets.
Key Anticancer Targets:
-
Epidermal Growth Factor Receptor (EGFR): As with other quinazoline derivatives, some 2-mercapto-quinazolinone compounds have shown inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in non-small cell lung cancer and other solid tumors.[3][4] Inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[7]
-
Tubulin Polymerization: Microtubules are essential for mitosis, making them a prime target for anticancer drugs.[4] Certain 2-styrylquinazolin-4(3H)-ones, which can be synthesized from the 2-mercapto precursor, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][4]
-
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of purines and thymidylic acid, which are essential for cell growth and proliferation.[8] Inhibition of DHFR is a validated anticancer strategy, and some 2-mercapto-quinazoline-4-one analogs have demonstrated potent DHFR inhibitory activity.[8][9]
-
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA repair process, and its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways.[3] Quinazoline-2,4(1H,3H)-dione derivatives, accessible from the 2-mercapto scaffold, have exhibited PARP-1 inhibitory activity in the nanomolar range.[3][4]
-
Induction of Apoptosis: Many 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives have demonstrated the ability to induce apoptosis in cancer cells.[3] The presence of allyl and/or benzyl groups at positions 2 and 3 of the quinazoline nucleus appears to be important for this activity.[3]
Illustrative Signaling Pathway: EGFR Inhibition
The diagram below illustrates the central role of EGFR in cell signaling and how its inhibition by quinazolinone derivatives can block pro-survival pathways like the PI3K/Akt pathway.
Figure 1: EGFR signaling pathway and inhibition by 2-mercapto-quinazolinone derivatives.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. The 2-mercapto-quinazolinone scaffold has shown significant promise in this area.
Key Antimicrobial Targets:
-
Type II NADH Dehydrogenase (NDH-2): This enzyme is a crucial component of the respiratory chain in Mycobacterium tuberculosis (Mtb) and other pathogens, and it lacks a homolog in mammals, making it an attractive drug target.[10][11][12] A series of 2-mercapto-quinazolinones have been identified as potent, non-competitive inhibitors of Mtb NDH-2, acting at an allosteric site.[10][13][14] Inhibition of NDH-2 disrupts the electron transport chain, leading to a decrease in oxygen consumption and ATP production, ultimately causing bacterial cell death.[10][11]
-
General Antibacterial and Antifungal Mechanisms: While specific targets are still under investigation for many compounds, various derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal species.[4][15] The mechanism is thought to involve interactions with the microbial cell wall and DNA structures.[4]
Quantitative Data on NDH-2 Inhibition
| Compound Class | Target Organism | Target Enzyme | Potency | Reference |
| 2-Mercapto-quinazolinones | M. tuberculosis | NDH-2 | Nanomolar IC50 | [10][13] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Quinazolinone derivatives have been investigated for their ability to modulate inflammatory pathways.
Key Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.[5] Several 2-substituted mercapto-4(3H)-quinazolinones have been shown to be potent and selective inhibitors of COX-2.[5][16] Molecular docking studies suggest these compounds fit well into the COX-2 active site while having poor interactions with the COX-1 isoform, which is desirable for reducing gastrointestinal side effects.[5]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that regulates the expression of many pro-inflammatory genes, including those for COX-2, TNF-α, and various interleukins.[17] Quinazolinone derivatives have been shown to inhibit the expression of these inflammatory genes by targeting the NF-κB pathway.[17]
Methodologies for Target Validation and Compound Screening
A robust and systematic approach is essential for evaluating the therapeutic potential of novel 2-mercapto-quinazolinone derivatives.
Experimental Screening Workflow
The following workflow provides a logical progression from initial hit identification to in vivo validation.
Figure 2: A typical screening workflow for evaluating therapeutic candidates.
Key Experimental Protocols
Protocol 3.2.1: In Vitro COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the COX-2 enzyme.
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The colorimetric signal is inversely proportional to COX-2 inhibition.
-
Methodology:
-
Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.
-
Add the purified COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the test compound (typically in DMSO) to the wells. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate (e.g., TMPD).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
-
Protocol 3.2.2: Mtb NDH-2 Enzyme Kinetics Assay
-
Objective: To characterize the inhibitory mechanism of a compound against Mtb NDH-2.
-
Principle: The activity of NDH-2 is measured by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.
-
Methodology:
-
Express and purify recombinant Mtb NDH-2.
-
Prepare an assay buffer (e.g., phosphate buffer, pH 7.5).
-
In a quartz cuvette, mix the buffer, various concentrations of the test compound, and a fixed concentration of NADH.
-
Initiate the reaction by adding the NDH-2 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate (NADH) and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. A non-competitive inhibition pattern suggests binding to an allosteric site.[10][14]
-
Protocol 3.2.3: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Future Directions and Conclusion
The 2-mercapto-quinazolinone scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on:
-
Structure-Based Drug Design: With an increasing number of crystal structures of targets in complex with quinazolinone inhibitors becoming available, rational, structure-guided design will play a more significant role in optimizing potency and selectivity.[10][12]
-
Hybrid Molecules: The creation of hybrid molecules that combine the 2-mercapto-quinazolinone scaffold with other known pharmacophores is a promising strategy to enhance activity or achieve multi-target engagement.[6]
-
Targeting Novel Pathways: As our understanding of disease biology evolves, this versatile scaffold will undoubtedly be explored against new and emerging therapeutic targets.
References
-
2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. ACS Publications.
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Dove Press.
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The Role of Quinazolinone Derivatives in Cancer Therapy and R&D. BOC Sciences.
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2-Mercapto-quinazolinones as inhibitors of NDH-2 and Mycobacterium tuberculosis: Structure-activity relationships, mechanism of action and ADME characterization. University of Dundee.
-
SAR of 2-mercapto-quinazolin-4-one with anticancer activity. ResearchGate.
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (PMC).
-
Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. PubMed.
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate.
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2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure-Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. PubMed.
-
2-Mercapto-Quinazolinones as Inhibitors of Type II NADH Dehydrogenase and Mycobacterium tuberculosis: Structure–Activity Relationships, Mechanism of Action and Absorption, Distribution, Metabolism, and Excretion Characterization. National Institutes of Health (PMC).
-
SAR of 2-mercapto-quinazolin-4-one with anticancer activity. ResearchGate.
-
Structure of Mycobacterial NDH-2 Bound to a 2-Mercapto-Quinazolinone Inhibitor. bioRxiv.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health (PMC).
-
Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. National Institutes of Health (PMC).
-
Structure of mycobacterial NDH-2 bound to a 2-mercapto-quinazolinone inhibitor. bioRxiv.
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. National Institutes of Health (PMC).
-
Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. National Institutes of Health (PMC).
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Biological Activity of Quinazolinones. ResearchGate.
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Design and synthesis of novel quinazoline-4(3H)-one-2-carbothioamide derivatives and their anti-inflammatory activity. RSC Publishing.
-
Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). PubMed.
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Methodological & Application
Step-by-Step Synthesis Protocol for 2-Mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Application Note and Protocol: A-1024
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Quinazolinone derivatives are known for a wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide is intended for researchers, scientists, and professionals in drug development. It details the reaction mechanism, necessary reagents and equipment, a meticulously outlined experimental procedure, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[1][3] The incorporation of a mercapto group at the 2-position and a substituted benzyl group at the 3-position can significantly modulate the pharmacological profile of these compounds. The target molecule, this compound, is synthesized through a well-established one-pot condensation reaction between anthranilic acid and 4-methoxybenzyl isothiocyanate. This reaction proceeds via the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to yield the desired quinazolinone ring system.[4]
Reaction Scheme
The synthesis proceeds in a one-pot reaction as follows:
Sources
Application Notes and Protocols: Molecular Docking Simulation of 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one with EGFR
Foreword for the Drug Discovery Professional
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target.[1] Its dysregulation is a hallmark of numerous malignancies, making the design of potent and selective inhibitors a cornerstone of modern oncology research.[2] Quinazolinone scaffolds have emerged as a privileged structure in the development of EGFR inhibitors, with several approved drugs featuring this core.[3][4] This document provides a comprehensive, in-depth guide to performing a molecular docking simulation of a novel quinazolinone derivative, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, with the EGFR tyrosine kinase domain.
This is not merely a list of procedural steps. As researchers, scientists, and drug development professionals, our objective is to understand the intricate dance between a ligand and its target. Therefore, this guide is structured to provide not only the "how" but, more critically, the "why" behind each methodological choice. We will delve into the causality of each step, from protein and ligand preparation to the nuanced interpretation of docking results, grounding our protocol in established scientific principles and field-proven insights. Our aim is to equip you with a robust, self-validating workflow that fosters a deeper understanding of the molecular interactions at play and empowers you to make informed decisions in your drug discovery endeavors.
I. The Scientific Rationale: Targeting EGFR with a Novel Quinazolinone
The EGFR signaling cascade is a complex network that, when functioning correctly, governs essential cellular processes like proliferation, differentiation, and survival.[5] However, mutations or overexpression of EGFR can lead to its constitutive activation, driving uncontrolled cell growth and tumorigenesis.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's active site have proven to be an effective therapeutic strategy.[6]
The quinazolinone core is a well-established pharmacophore for EGFR inhibition, known for its ability to form key interactions within the ATP-binding pocket.[3][7] The subject of our study, this compound, is a derivative of this promising scaffold.[8][9] Molecular docking allows us to computationally model the binding of this ligand to EGFR, predicting its binding affinity and pose. This in silico approach is a cost-effective and rapid method to prioritize compounds for further experimental validation, a cornerstone of modern drug discovery pipelines.[10]
Below is a conceptual diagram of the EGFR signaling pathway, highlighting the point of intervention for TKIs.
Caption: EGFR signaling pathway and TKI inhibition.
II. Experimental Workflow: A Self-Validating System
A robust molecular docking protocol is a self-validating system. This means that each step is designed to minimize errors and ensure the biological relevance of the final results. The following workflow is designed with this principle in mind.
Caption: Overall molecular docking workflow.
III. Detailed Protocols and Methodologies
Part 1: Preparation of the EGFR Target Protein
Causality: The quality of the initial protein structure is paramount for a meaningful docking simulation. We begin with a crystallographic structure from the Protein Data Bank (PDB).[11] It is crucial to prepare this structure by removing non-essential molecules (like water and co-crystallized ligands), repairing any missing atoms or residues, and adding hydrogen atoms appropriate for a physiological pH. This ensures that the electrostatic and steric properties of the binding site are accurately represented.
Protocol:
-
Structure Retrieval:
-
Navigate to the RCSB Protein Data Bank ([Link]).
-
Search for an appropriate crystal structure of the EGFR tyrosine kinase domain. For this study, we will use PDB ID: 2GS6 , which represents the active conformation of the EGFR kinase domain.[12] This choice is critical as we are investigating an ATP-competitive inhibitor.
-
Download the structure in PDB format.
-
-
Protein Cleanup using AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open the downloaded 2GS6.pdb file.
-
Remove Water Molecules: Water molecules in the crystal structure can interfere with the docking process unless they are known to play a critical role in ligand binding. For a standard docking procedure, they are typically removed. Select Edit > Delete Water.
-
Remove Co-crystallized Ligands/Ions: The 2GS6 structure contains a co-crystallized ligand and other non-protein atoms. These must be removed to make the binding site accessible to our ligand. In the ADT dashboard, select the non-protein chains and delete them.
-
Add Polar Hydrogens: Hydrogen atoms are often not resolved in crystal structures but are essential for calculating interactions. Go to Edit > Hydrogens > Add, and select Polar only.
-
Assign Charges: Partial atomic charges are necessary for calculating electrostatic interactions. We will use the Gasteiger charging method, a widely accepted and computationally efficient method.[13] Go to Edit > Charges > Compute Gasteiger.
-
Save as PDBQT: The PDBQT format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina. Go to File > Save > Write PDBQT and save the prepared protein as EGFR_protein.pdbqt.
-
Part 2: Preparation of the Ligand
Causality: The ligand's three-dimensional structure, protonation state, and torsional flexibility directly influence its ability to bind to the receptor. We will obtain the ligand structure from PubChem and prepare it to define its rotatable bonds, which allows the docking algorithm to explore different conformations.
Protocol:
-
Ligand Retrieval:
-
Ligand Preparation using AutoDockTools (ADT):
-
In ADT, go to Ligand > Input > Open and select the downloaded SDF file.
-
Add Hydrogens and Assign Charges: Similar to the protein, add polar hydrogens and compute Gasteiger charges.
-
Detect Rotatable Bonds: The flexibility of the ligand is a key aspect of induced fit. ADT can automatically detect rotatable bonds. Go to Ligand > Torsion Tree > Detect Root. Then, go to Ligand > Torsion Tree > Choose Torsions to review and confirm the rotatable bonds.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the prepared ligand as ligand.pdbqt.
-
Part 3: Grid Box Generation
Causality: The docking simulation needs to be focused on a specific region of the protein, the binding site. We define a "grid box," a three-dimensional cube that encompasses the active site. The size and center of this box are critical parameters. A box that is too small may exclude important interacting residues, while one that is too large will unnecessarily increase computation time and may lead to non-specific binding poses. We will center our grid box on the known ATP-binding site.
Protocol:
-
Identify the Binding Site:
-
In ADT, with the EGFR_protein.pdbqt loaded, go to Grid > Macromolecule > Choose and select the EGFR protein.
-
The ATP-binding site of EGFR is well-characterized and is located in the cleft between the N- and C-lobes of the kinase domain. Key residues in this pocket include Met793 in the hinge region.[14] We will center our grid box around this region.
-
-
Define the Grid Box:
-
Go to Grid > Grid Box.... A window will appear with sliders to adjust the dimensions and center of the grid box.
-
Adjust the center_x, center_y, and center_z coordinates to position the box over the ATP-binding site.
-
Set the size_x, size_y, and size_z dimensions. A common starting point is a 25 x 25 x 25 Å box, which is generally sufficient to cover the active site and allow for ligand flexibility.
-
Visually inspect the grid box in the viewer to ensure it fully encompasses the binding pocket.
-
Record the center and size coordinates. These will be required for the Vina configuration file.
-
Part 4: Performing the Molecular Docking with AutoDock Vina
Causality: AutoDock Vina uses a sophisticated scoring function and search algorithm to predict the binding affinity and pose of the ligand.[15] The scoring function approximates the Gibbs free energy of binding (ΔG), with more negative values indicating stronger binding. Vina performs multiple independent docking runs to ensure a thorough exploration of the conformational space.
Protocol:
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the coordinate values with those you recorded from the grid box generation step:
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your EGFR_protein.pdbqt, ligand.pdbqt, and conf.txt files, as well as the AutoDock Vina executable.
-
Execute the following command:
-
Vina will now perform the docking simulation. This may take a few minutes depending on your system's performance.
-
IV. Analysis and Interpretation of Docking Results
Causality: The output of a docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score. A critical analysis of these results is essential to derive meaningful biological insights. We must look beyond the numerical score and examine the specific molecular interactions that stabilize the predicted complex.
Quantitative Data Summary
AutoDock Vina will generate a log file (docking_log.txt) containing a table of the top binding poses and their corresponding binding affinities.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.9 | 1.854 | 2.431 |
| 3 | -8.7 | 2.112 | 3.015 |
| 4 | -8.5 | 1.987 | 2.876 |
| 5 | -8.3 | 2.345 | 3.543 |
| ... | ... | ... | ... |
This is an example table; your results will vary.
Interpretation:
-
Binding Affinity: The binding affinity is an estimate of the binding free energy. More negative values suggest a more favorable binding interaction.[16] A value below -7.0 kcal/mol is generally considered a good starting point for a potential inhibitor.
-
RMSD: The Root Mean Square Deviation (RMSD) values indicate the conformational similarity between the different binding poses. A low RMSD between the top poses suggests that the docking has converged to a consistent binding mode.[17]
Qualitative Analysis of Molecular Interactions
Protocol using PyMOL:
-
Load the Results:
-
Open PyMOL.
-
Go to File > Open and load your EGFR_protein.pdbqt file.
-
Go to File > Open and load the docking_results.pdbqt file. This file contains the different predicted binding poses of your ligand.
-
-
Visualize the Top Binding Pose:
-
In the object menu on the right, you will see your protein and the docking results. By default, all poses are shown. You can toggle between them using the scene controls at the bottom of the viewer. Focus on the top-ranked pose (Mode 1).
-
Display the protein as a cartoon and the ligand as sticks for clarity.
-
Color the protein and ligand distinctively.
-
-
Identify Key Interactions:
-
Hydrogen Bonds: Hydrogen bonds are critical for the specificity and affinity of ligand binding.[18] In PyMOL, you can identify potential hydrogen bonds by using the Action button for the ligand object, selecting find > polar contacts > within selection.
-
Hydrophobic Interactions: The ATP-binding pocket of EGFR is largely hydrophobic.[19][20] Identify the hydrophobic residues surrounding the ligand. These interactions are crucial for the overall stability of the complex.
-
Pi-Stacking and Other Interactions: Look for potential pi-stacking interactions between aromatic rings of the ligand and residues like Phenylalanine (Phe) in the active site.
-
Expected Interactions for a Quinazolinone Inhibitor:
Based on known EGFR-quinazoline inhibitors, we expect to see certain key interactions:[3][7][14]
-
A hydrogen bond between one of the nitrogen atoms of the quinazolinone core and the backbone amide of Met793 in the hinge region. This is a hallmark interaction for many EGFR TKIs.
-
Hydrophobic interactions between the quinazolinone ring system and hydrophobic residues such as Leu718, Val726, Ala743, and Leu844 .
-
The 4-methoxybenzyl group is likely to occupy a hydrophobic pocket, potentially forming interactions with residues like Met766 and Leu788 .
The visualization below illustrates a hypothetical binding mode highlighting these key interactions.
Caption: Key molecular interactions with EGFR.
V. Conclusion and Future Directions
This guide has outlined a detailed and scientifically-grounded protocol for the molecular docking of this compound with the EGFR tyrosine kinase domain. By following this workflow, researchers can generate reliable predictions of binding affinity and identify the key molecular interactions driving complex formation.
The results from this in silico study provide a strong foundation for further investigation. The top-ranked poses with favorable binding energies and biologically relevant interactions represent promising hypotheses for how this compound may inhibit EGFR. The next logical steps would involve:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.
-
In Vitro Kinase Assays: To experimentally determine the IC50 value of the compound against EGFR.
-
Cell-Based Assays: To evaluate the compound's ability to inhibit EGFR-driven cell proliferation.
By integrating computational methods with experimental validation, we can accelerate the discovery and development of novel and effective cancer therapeutics.
VI. References
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Fitzkee, N. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. Retrieved from [Link]
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Zhao, Y., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(3), 1225. Available from: [Link]
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Salentin, S., et al. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic acids research, 43(W1), W443-W447. Available from: [Link]
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Stamos, J., Sliwkowski, M.X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Available from: [Link]
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Bioinformatics Insights. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP [Video]. YouTube. Available from: [Link]
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Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. Available from: [Link]
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Jones, G., et al. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of molecular biology, 267(3), 727-748. Available from: [Link]
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Biotecnika. (2024, December 5). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications [Video]. YouTube. Available from: [Link]
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Jhoti, H., et al. (2013). Fragment-based drug discovery: a review of "rules" and trends. Nature reviews Drug discovery, 12(1), 55-66. Available from: [Link]
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Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-Anilinoquinazoline and 4-anilinopyrido [3, 4-d] pyrimidine inhibitors of epidermal growth factor receptor and human epidermal growth factor receptor-2. Journal of medicinal chemistry, 43(7), 1380-1397. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2018). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 23(11), 2969. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
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Engler, J. R., et al. (2004). Analysis of EGFR binding hotspots for design of new EGFR inhibitory biologics. Protein Science, 13(5), 1264-1275. Available from: [Link]
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Park, J.H., Liu, Y., Lemmon, M.A., & Radhakrishnan, R. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 448(3), 417-423. Available from: [Link]
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Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from: [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from: [Link]
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ResearchGate. (n.d.). Binding interactions of quinazoline 10 in the active site of crystal structure of EGFR (PDB ID 1XKK). Retrieved from: [Link]
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RCSB PDB. (n.d.). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved from: [Link]
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ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... Retrieved from: [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Available from: [Link]
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Roskoski Jr, R. (2014). Small molecule EGFR inhibitors as anti-cancer agents: Discovery, mechanisms of action, and opportunities. Pharmacological research, 81, 1-13. Available from: [Link]
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ResearchGate. (2022, April 25). How to validate the molecular docking results?. Retrieved from: [Link]
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Siddique, M., et al. (2025, December 8). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry, 41(6). Available from: [Link]
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ResearchGate. (n.d.). Hydrophobic interactions of synthesised compounds with EGFR tyrosine kinase protein. Retrieved from: [Link]
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ResearchGate. (2013, April 19). How to analyze Autodock vina results? How to interpret Autodock vina score values? What is basic cutoff parameters for Autodock vina results?. Retrieved from: [Link]
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Khair, S., & P, P. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of biomedical and pharmaceutical research, 3(1), 74-81. Available from: [Link]
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Al-Omary, F. A., et al. (2016). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3, 4, 5-trimethoxybenzyl)-4 (3H)-quinazolinone analogues. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 118-127. Available from: [Link]
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Zhao, Y., et al. (2017). Structural insights into characterizing binding sites in EGFR kinase mutants. Scientific reports, 7(1), 1-12. Available from: [Link]
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Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139. Available from: [Link]
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Hynes, N. E., & Lane, H. A. (2005). ERBB receptors and cancer: the complexity of targeted inhibitors. Nature reviews Cancer, 5(5), 341-354. Available from: [Link]
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Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. Available from: [Link]
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Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. Available from: [Link]
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OrganoMed. (2020, August 16). Autodock Vina Result Analysis [Video]. YouTube. Available from: [Link]
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Seshadri, R., & Weinstein, I. B. (1992). Principles of molecular carcinogenesis. Holland-Frei Cancer Medicine. 3rd edition, 1-20. Available from: [Link]
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Cross, D. A., et al. (2014). Acquired resistance to the T790M gatekeeper-mutant-specific EGFR inhibitor AZD9291 in lung cancer cells is associated with a C797S mutation. Cancer discovery, 4(9), 1036-1045. Available from: [Link]
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Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio [Video]. YouTube. Available from: [Link]
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Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043. Available from: [Link]
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Protein Structural Analysis Laboratory. (n.d.). Lessons from Docking Validation. Michigan State University. Retrieved from: [Link]
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Ciardiello, F., et al. (2008). Targeted inhibitors of EGFR: structure, biology, biomarkers, and clinical applications. Clinical Cancer Research, 14(20), 6470-6476. Available from: [Link]
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Ercan, D., et al. (2010). Combined EGFR/MET or EGFR/HSP90 inhibition is effective in the treatment of lung cancers co-driven by mutant EGFR containing T790M and MET. Cancer research, 70(18), 7244-7254. Available from: [Link]
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ResearchGate. (2025, August 6). Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction with the Active Site: Design, Synthesis and Biological Evaluation of 1-Substituted-4-(4-methoxybenzyl)phthalazine Derivatives. Retrieved from: [Link]
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Greener Approaches to a Privileged Scaffold: Application Notes on the Synthesis of 2-Mercapto-Substituted Quinazolin-4(3H)-ones
Introduction: The Significance of Quinazolinones and the Imperative for Green Synthesis
Quinazolin-4(3H)-ones and their derivatives represent a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, have established them as "privileged scaffolds" in drug discovery.[1] Specifically, 2-mercapto-substituted quinazolin-4(3H)-ones are key intermediates in the synthesis of various biologically active molecules.
Traditionally, the synthesis of these compounds has often relied on methods that involve harsh reaction conditions, toxic solvents, and complex purification procedures, contributing to significant environmental waste. The principles of green chemistry advocate for the development of more sustainable and environmentally benign synthetic methodologies. This guide provides detailed application notes and protocols for the green synthesis of 2-mercapto-substituted quinazolin-4(3H)-ones, focusing on techniques that minimize environmental impact while maintaining high efficiency and yield.
Core Principles of Green Synthesis for Quinazolinones
The green synthesis of 2-mercapto-substituted quinazolin-4(3H)-ones is guided by several key principles:
-
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign alternatives such as water, deep eutectic solvents (DESs), or performing reactions under solvent-free conditions.
-
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation and ultrasound assistance to accelerate reaction rates and reduce energy consumption.
-
Catalysis: Utilizing recyclable and non-toxic catalysts to improve reaction efficiency and selectivity.
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
-
One-Pot Syntheses: Combining multiple reaction steps into a single pot to reduce solvent usage, purification steps, and overall waste generation.
Green Synthetic Methodologies and Protocols
This section details various green synthetic approaches for 2-mercapto-substituted quinazolin-4(3H)-ones, providing both the rationale behind the methodology and step-by-step protocols.
Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles.[2][3][4] The targeted heating of polar molecules by microwaves leads to rapid and uniform heating, which can accelerate reaction rates and promote otherwise sluggish transformations.
Deep eutectic solvents (DESs) are a class of green solvents formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, non-toxic, and have low vapor pressure.[5] The combination of microwave irradiation with DESs creates a highly efficient and sustainable synthetic system.[5][6]
Rationale: Choline chloride:urea (1:2) is a commonly used DES that acts as both a solvent and a catalyst.[5] Microwave heating accelerates the reaction between an anthranilic acid derivative and an isothiocyanate within the DES, leading to the rapid formation of the desired 2-mercaptoquinazolin-4(3H)-one.
Step-by-Step Protocol:
-
Preparation of the Deep Eutectic Solvent (Choline Chloride:Urea 1:2):
-
In a clean, dry beaker, combine choline chloride (1 molar equivalent) and urea (2 molar equivalents).
-
Heat the mixture at 80-90°C with stirring until a clear, homogeneous liquid is formed.[5]
-
Allow the DES to cool to room temperature before use.
-
-
Reaction Setup:
-
In a microwave-safe reaction vessel, add the substituted anthranilic acid (1 mmol), the appropriate isothiocyanate (1.1 mmol), and the prepared choline chloride:urea DES (2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
-
Microwave Irradiation:
-
Irradiate the reaction mixture at a controlled temperature (e.g., 100-120°C) and power (e.g., 100-300 W) for a short duration (typically 5-15 minutes).[7] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling, add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-mercapto-substituted quinazolin-4(3H)-one.
-
Visualization of the Workflow:
Caption: Workflow for microwave-assisted synthesis in a deep eutectic solvent.
Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Microwave-assisted synthesis in water can be a highly effective method for certain reactions.[8][9]
Rationale: The use of water as a solvent under microwave irradiation can promote the reaction through its high dielectric constant and ability to form hydrogen bonds. For some substrates, the addition of a phase-transfer catalyst like β-cyclodextrin may be necessary to enhance solubility and reaction rates.[10]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microwave-safe reaction vessel, add the substituted anthranilic acid (1 mmol), the appropriate isothiocyanate (1.1 mmol), and water (5-10 mL).
-
If necessary, add a catalytic amount of β-cyclodextrin (e.g., 0.1 mmol).[10]
-
Seal the vessel and place it in the microwave reactor.
-
-
Microwave Irradiation:
-
Irradiate the reaction mixture at a controlled temperature (e.g., 120-150°C) and power for a specified time (e.g., 10-30 minutes). Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
After cooling, the product may precipitate directly from the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation
Ultrasound irradiation promotes chemical reactions through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[11] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields.[12][13] Sonochemistry offers a green alternative by often allowing for reactions at lower bulk temperatures and in shorter timeframes.[14][15]
Rationale: The use of ultrasound in an aqueous medium can facilitate the reaction between sparingly soluble reactants by creating micro-emulsions and increasing the surface area of contact. This method is particularly effective for the synthesis of quinazolinone derivatives.[16]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a suitable reaction flask, suspend the substituted anthranilic acid (1 mmol) and the appropriate isothiocyanate (1.1 mmol) in water (10-15 mL).
-
A catalytic amount of a surfactant or phase-transfer catalyst, such as dodecylbenzene sulfonic acid (DBSA), can be added to improve miscibility.[16]
-
-
Ultrasonic Irradiation:
-
Immerse the flask in an ultrasonic cleaning bath or use an ultrasonic probe.
-
Irradiate the mixture with ultrasound at a specific frequency (e.g., 20-40 kHz) and power at room temperature or with gentle heating for a period of 30 minutes to a few hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the product often precipitates from the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
-
Visualization of the General Reaction Mechanism:
Caption: General mechanism for the formation of 2-mercapto-substituted quinazolin-4(3H)-ones.
Catalyst- and Solvent-Free Synthesis: The Ideal Green Approach
The most environmentally benign synthetic methods are those that proceed without the need for a solvent or a catalyst.[17] These reactions are typically conducted by heating a mixture of the neat reactants.
Rationale: In some cases, the reaction between an anthranilic acid derivative and an isothiocyanate can be achieved by simply heating the neat reactants. This approach eliminates the need for solvents and catalysts, leading to a very high atom economy and minimal waste.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, thoroughly mix the substituted anthranilic acid (1 mmol) and the appropriate isothiocyanate (1.1 mmol).
-
-
Heating:
-
Heat the mixture in an oil bath at a temperature typically ranging from 120°C to 160°C for several hours. The progress of the reaction should be monitored by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, the solid reaction mass is triturated with a suitable solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials.
-
The solid product is then collected by filtration and can be further purified by recrystallization.
-
Comparative Analysis of Green Synthesis Methods
To aid in the selection of the most appropriate method for a specific application, the following table summarizes the key parameters of the described green synthesis protocols.
| Method | Energy Source | Solvent/Medium | Typical Reaction Time | Typical Yield | Key Advantages |
| Microwave-Assisted (DES) | Microwaves | Deep Eutectic Solvent | 5-15 minutes | High | Rapid, high yields, green solvent.[5][6] |
| Microwave-Assisted (Water) | Microwaves | Water | 10-30 minutes | Good to High | Environmentally benign solvent, rapid.[8][9] |
| Ultrasound-Assisted | Ultrasound | Water/Aqueous medium | 30 minutes - 2 hours | Good to High | Energy efficient, mild conditions.[12][16] |
| Solvent-Free Thermal | Conventional Heating | None | 1-5 hours | Moderate to Good | No solvent, high atom economy.[17] |
Conclusion and Future Perspectives
The green synthesis of 2-mercapto-substituted quinazolin-4(3H)-ones offers significant advantages over traditional methods in terms of environmental impact, efficiency, and safety. Microwave-assisted and ultrasound-assisted techniques, particularly when coupled with green solvents like water or deep eutectic solvents, have proven to be highly effective in accelerating these syntheses. The development of catalyst- and solvent-free methods represents the ultimate goal in sustainable chemistry for this important class of compounds.
Future research in this area will likely focus on the development of novel, recyclable catalysts, the use of biomass-derived solvents, and the application of flow chemistry to further enhance the sustainability and scalability of these synthetic processes. By embracing these green methodologies, researchers and drug development professionals can contribute to a more sustainable future for the pharmaceutical industry.
References
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- Microwave‐assisted synthesis of 2‐mercaptoquinazolin‐4(3H)‐ones in choline chloride:urea (1:2).
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- Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. NIH.
- An expedient, mild and highly efficient green synthesis of 3-mercapto Quinazolinone derivatives were synthesized using β-cyclodextrin as a phase transfer c
- Simple, convenient, and green synthetic protocols have been developed for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones under catalyst and solvent free conditions. RSC Publishing.
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- Green synthesis of quinazolinone derivatives by using a recyclable heteropoly acid catalyst.
- Zhang, Y., et al. (2018). Basic ionic liquid as catalyst and surfactant: green synthesis of quinazolinone in aqueous media.
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- Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. PMC.
- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candid
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Application Note & Protocol: Rapid and Efficient Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance and Synthesis of Quinazolinones
Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These heterocyclic compounds are known to exhibit pharmacological properties including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects.[3] The development of efficient and environmentally friendly synthetic methods for quinazolinone derivatives is, therefore, a significant area of research in drug discovery and development.[4][5]
Traditionally, the synthesis of quinazolinones often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents.[6][7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[8] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased product purity, and cleaner reaction profiles.[4][9] This "green chemistry" approach minimizes waste and energy consumption, aligning with modern standards for sustainable chemical synthesis.[10]
This application note provides a detailed protocol for the microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-one derivatives, a class of compounds with significant therapeutic potential. We will delve into the underlying principles of microwave heating and present a robust, step-by-step methodology that is both rapid and efficient.
The Power of Microwave-Assisted Synthesis
Microwave synthesis utilizes the ability of certain molecules (polar molecules and ions) to absorb microwave energy and convert it into heat. This process, known as dielectric heating, involves two primary mechanisms: dipolar polarization and ionic conduction.[5] Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwave irradiation heats the reaction mixture volumetrically and uniformly.[8] This rapid and efficient energy transfer leads to a significant reduction in reaction times, often from hours to minutes, and can also enhance reaction selectivity and yield.[5][9]
General Reaction Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-one derivatives, from starting materials to the final, characterized product.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: One-Pot Synthesis from Anthranilic Acid, Primary Amines, and an Orthoester
This protocol details a one-pot, three-component synthesis of 3-substituted-quinazolin-4(3H)-ones under microwave irradiation. This method is highly efficient and avoids the isolation of intermediates.[11]
Materials and Reagents:
-
Anthranilic acid
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Triethyl orthoformate
-
Microwave synthesizer (monomode)
-
Microwave reaction vial with a magnetic stir bar
-
Ethanol (for recrystallization)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Experimental Procedure:
-
Reagent Preparation: In a clean and dry microwave reaction vial, add anthranilic acid (1 mmol), the desired primary amine (1 mmol), and triethyl orthoformate (1.5 mmol).
-
Reaction Setup: Seal the vial and place it in the cavity of the microwave synthesizer.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant power of 300 W for 3-5 minutes. The reaction progress can be monitored by TLC.
-
Work-up: After completion of the reaction (as indicated by TLC), allow the reaction vial to cool to room temperature.
-
Isolation and Purification: The resulting solid product is typically pure enough for most applications. For further purification, the crude product can be recrystallized from ethanol to yield the pure 3-substituted-quinazolin-4(3H)-one.
Proposed Reaction Mechanism:
The proposed mechanism for this one-pot synthesis involves the initial formation of an intermediate from the reaction of anthranilic acid and the primary amine, which then undergoes cyclization with the orthoester to form the final quinazolinone product.[11]
Protocol 2: Two-Step Synthesis from 2-Aminobenzamide and an Aldehyde
This protocol outlines a versatile two-step synthesis involving the condensation of 2-aminobenzamide with an aldehyde, followed by oxidation to the quinazolinone. Microwave irradiation can be effectively used to accelerate the initial condensation step.[2][12]
Materials and Reagents:
-
2-Aminobenzamide
-
Substituted aldehyde (aromatic or aliphatic)
-
Catalyst (e.g., a catalytic amount of a Lewis acid like SbCl₃ or a copper catalyst)[13]
-
Solvent (if required, e.g., ethanol)
-
Microwave synthesizer
-
Standard laboratory equipment for work-up and purification
Experimental Procedure:
-
Condensation Reaction: In a microwave reaction vial, combine 2-aminobenzamide (1 mmol), the aldehyde (1 mmol), and a catalytic amount of the chosen catalyst. If a solvent is used, add it to the mixture.
-
Microwave Irradiation: Seal the vial and irradiate in the microwave synthesizer. Typical conditions can range from 80-130°C for 5-15 minutes.[14] Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, the solvent (if used) is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water. The organic layer is dried and concentrated to give the crude 2,3-dihydroquinazolin-4(1H)-one.
-
Oxidation (if required): The intermediate 2,3-dihydroquinazolin-4(1H)-one can be oxidized to the corresponding quinazolin-4(3H)-one using a suitable oxidizing agent.
-
Purification: The final product is purified by column chromatography on silica gel or by recrystallization.
Characterization of 3-Substituted-Quinazolin-4(3H)-ones
To ensure the successful synthesis of the desired products, proper characterization is essential. The following are typical spectroscopic data for this class of compounds:
-
¹H NMR: Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The proton at the C-2 position of the quinazolinone ring, if present, shows a characteristic peak around δ 8.3 ppm.[11] Protons of the substituent at the N-3 position will have characteristic chemical shifts depending on their chemical environment.
-
¹³C NMR: The carbonyl carbon (C-4) of the quinazolinone ring typically resonates around δ 160-165 ppm. Aromatic carbons will appear in the range of δ 115-150 ppm.
-
IR (Infrared Spectroscopy): A strong absorption band corresponding to the C=O stretching vibration of the amide group is typically observed in the region of 1670-1690 cm⁻¹. C=N stretching vibrations may appear around 1600-1630 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized compound.
Comparative Data of Microwave-Assisted vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 2-15 minutes[15] | 5-16 hours[14][15] |
| Yield | 82-94%[15] | 55-68%[14][15] |
| Energy Consumption | Lower | Higher |
| Solvent Usage | Often solvent-free or reduced[10][14] | Typically requires larger volumes |
| By-products | Minimized[6] | More prevalent |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider optimizing the microwave parameters (power, temperature, and time). The choice of solvent and catalyst can also significantly impact the reaction outcome.
-
Incomplete Reaction: Ensure the reagents are pure and dry. An increase in the irradiation time or temperature may be necessary.
-
Side Product Formation: Adjusting the reaction conditions, such as lowering the temperature or using a more selective catalyst, can help minimize the formation of unwanted by-products.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 3-substituted-quinazolin-4(3H)-one derivatives.[4] The protocols outlined in this application note offer a rapid, efficient, and environmentally conscious approach for researchers in medicinal chemistry and drug development. The substantial reduction in reaction times and increase in yields make MAOS a highly attractive alternative to conventional synthetic methods.
References
-
International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. Available from: [Link]
-
Shaabani, A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available from: [Link]
-
Jadhav, S. D., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. RSC Advances. Available from: [Link]
-
Gawande, M. B., et al. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science and Technology. Available from: [Link]
-
Li, J., et al. (2012). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Journal of the Serbian Chemical Society. Available from: [Link]
-
EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. Available from: [Link]
-
Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-one derivatives. Polycyclic Aromatic Compounds. Available from: [Link]
-
Current Organic Synthesis. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Available from: [Link]
-
Li, J., et al. (2012). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Synthetic Communications. Available from: [Link]
-
Mishra, A. D. (2012). A New Route for the Synthesis of Quinazolinones. Journal of Applicable Chemistry. Available from: [Link]
-
Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available from: [Link]
-
Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]
-
Molecules. (2023). Reaction of aldehydes and 2-aminobenzophenones under microwave heating conditions. Available from: [Link]
-
Le, T., et al. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Scientific Reports. Available from: [Link]
-
Journal of Pharmaceutical Research International. (2022). Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Available from: [Link]
-
ResearchGate. (2021). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Available from: [Link]
-
Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]
-
ResearchGate. (2022). Microwave-assisted synthesis of 4(3H)-quinazolinone using o-aminobenzamides. Available from: [Link]
-
Open Science. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Available from: [Link]
-
ResearchGate. (2020). Synthesis of 3-substituted-4(3H)-quinazolinones 22. Available from: [Link]
-
MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Available from: [Link]
-
ResearchGate. (2021). Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Available from: [Link]
-
Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Available from: [Link]
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Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Quinazolinone Derivatives
Introduction: The Cell Cycle as a Therapeutic Target in Oncology
The cell cycle is a fundamental, highly regulated process that governs the duplication and division of cells.[1][2] It is composed of four distinct phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[1][2] Progression through these phases is tightly controlled by a complex network of proteins, primarily cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[3] This intricate machinery ensures the faithful replication and segregation of the genome, maintaining cellular and organismal integrity.
A hallmark of cancer is the deregulation of this process, leading to uncontrolled cell proliferation.[4][5][6] Mutations in genes that encode for cell cycle regulators can cause cells to bypass critical checkpoints, which normally serve to detect and repair DNA damage or initiate programmed cell death (apoptosis) if the damage is irreparable.[2][5][7] This loss of control makes the cell cycle an attractive target for anticancer therapies.[1][7] By inducing cell cycle arrest, therapeutic agents can halt the proliferation of cancer cells and, in some cases, trigger apoptosis.[8]
Quinazolinone derivatives are a class of heterocyclic compounds that have emerged as promising anticancer agents due to their diverse biological activities.[9][10][11] Many of these derivatives have been shown to exert their antitumor effects by modulating key cellular processes, including cell cycle progression.[8][9][12] The mechanisms of action are varied, with some compounds inhibiting tubulin polymerization, a critical process for mitotic spindle formation, while others target key signaling molecules like protein kinases that regulate cell cycle transitions.[8][9][12][13][14] For instance, certain quinazolinone derivatives have been reported to induce cell cycle arrest at the G2/M phase or the G1 phase, effectively halting cell division.[8][14][15][16]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform and analyze cell cycle distribution in cancer cells following treatment with quinazolinone derivatives. The primary technique detailed is flow cytometry using propidium iodide (PI) staining, a robust and widely used method for quantifying cellular DNA content.[17][18]
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a heterogeneous population.[3][19] For cell cycle analysis, the core principle lies in the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the cellular DNA.[17] This means the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[17][20]
-
G0/G1 Phase: Cells in the G0 (quiescent) or G1 (first gap) phase have a normal diploid DNA content (2N).
-
S Phase: During the S (synthesis) phase, cells are actively replicating their DNA, and thus will have a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the G2 (second gap) or M (mitosis) phase have a tetraploid DNA content (4N), as they have completed DNA replication.[21]
By analyzing the fluorescence intensity of a large population of stained cells, a DNA content histogram can be generated.[4][21] This histogram displays the distribution of cells across the different phases of the cell cycle.[22] Furthermore, apoptotic cells, which are characterized by DNA fragmentation, will have a fractional DNA content and appear as a "sub-G1" peak to the left of the G1 peak.[17][23][24][25][26]
Experimental Workflow & Signaling Overview
The overall process for assessing the impact of quinazolinone derivatives on the cell cycle involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for cell cycle analysis.
Quinazolinone derivatives can perturb the cell cycle through various mechanisms, often by targeting key regulatory proteins. A simplified representation of the cell cycle and potential points of arrest is shown below.
Caption: The four phases of the cell cycle.
Detailed Protocols
Protocol 1: Cell Culture and Treatment with Quinazolinone Derivatives
Rationale: This protocol outlines the initial steps of seeding cancer cells and treating them with the compounds of interest. It is crucial to use cells in their exponential growth phase to ensure a representative distribution across all cell cycle phases in the untreated control.[27] The seeding density should be optimized to prevent confluence, which can itself induce cell cycle arrest and confound the results.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., RPMI 1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[9]
-
Quinazolinone derivatives stock solutions (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, trypsinize and count the cells.
-
Seed the cells into 6-well plates at a density of 2-5 x 10^5 cells per well in 2 mL of complete culture medium. The optimal density should be determined empirically for each cell line.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone derivatives in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Aspirate the old medium from the wells and add 2 mL of the medium containing the appropriate concentrations of the compounds or vehicle.
-
-
Incubation:
-
Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours). The duration should be based on the compound's known or expected mechanism of action and cytotoxicity data (e.g., IC50 values).[28]
-
Protocol 2: Sample Preparation and Staining with Propidium Iodide
Rationale: This protocol describes the fixation and staining of cells for DNA content analysis. Fixation with cold 70% ethanol is a critical step as it permeabilizes the cell membrane, allowing the PI dye to enter and bind to the DNA, while also preserving the cellular structure.[17][29][30] Treatment with RNase A is essential to degrade any double-stranded RNA, ensuring that PI fluorescence is specific to DNA content.[17]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[24]
-
RNase A solution (100 µg/mL in PBS)[24]
-
15 mL conical tubes
-
Centrifuge
-
Flow cytometry tubes with cell strainer caps (e.g., 40 µM mesh)[31]
Procedure:
-
Cell Harvesting:
-
After the treatment period, collect both the floating and adherent cells. Aspirate the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS, then add trypsin-EDTA to detach them.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[32]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes.[30] Fixed cells form a looser pellet, so be careful when decanting the ethanol.[31]
-
Wash the cell pellet twice with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution to the cells.
-
Incubate in the dark at room temperature for at least 15-30 minutes before analysis.[29][31]
-
-
Final Preparation:
Data Acquisition and Analysis
Data Acquisition:
-
Use a flow cytometer equipped with a laser that can excite PI (typically a 488 nm blue laser).
-
Collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or FL3, depending on the instrument configuration).[32]
-
Collect data in a linear scale, as the fluorescence intensity is directly proportional to the DNA content.[4][30]
-
Acquire a sufficient number of events (typically 10,000-20,000 single cells) for statistically robust analysis.[24]
-
Run samples at a low flow rate to improve the resolution of the DNA histogram and reduce the coefficient of variation (CV) of the G1 peak.[20][27][34]
Data Analysis:
-
Gating: First, use a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris. Then, use a pulse-width or pulse-area vs. pulse-height plot to exclude doublets and aggregates.[30][33] This is a critical step as doublets of G1 cells can be misidentified as single G2/M cells.[33][35]
-
Histogram Generation: Generate a single-parameter histogram of the PI fluorescence intensity for the gated single-cell population.
-
Deconvolution: Use a cell cycle analysis software package (e.g., FlowJo, ModFit LT) to deconvolve the DNA histogram and quantify the percentage of cells in each phase (Sub-G1, G1, S, and G2/M).[4][20] The software uses mathematical models to fit curves to the different peaks in the histogram.[20]
Interpreting the Results:
-
Cell Cycle Arrest: An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest. For example, an increase in the percentage of cells in the G2/M peak suggests that the quinazolinone derivative is blocking the cells from entering mitosis.
-
Apoptosis: An increase in the sub-G1 population is indicative of apoptosis, as it represents cells with fragmented DNA.[23][24] However, it's important to note that the sub-G1 peak can underestimate the total apoptotic population, as cells can die from any phase of the cell cycle.[24][26] Confirmation with other apoptosis assays (e.g., Annexin V staining) is recommended.
Quantitative Data Summary
The following table provides a template for summarizing the effects of quinazolinone derivatives on cell cycle distribution.
| Treatment (Concentration) | % Cells in Sub-G1 | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Untreated Control | ||||
| Vehicle Control (DMSO) | ||||
| Derivative X (IC50/2) | ||||
| Derivative X (IC50) | ||||
| Derivative X (2 x IC50) | ||||
| Positive Control* |
*A known cell cycle inhibitor, such as nocodazole (G2/M arrest) or doxorubicin (G2/M arrest), should be used as a positive control.[9]
Troubleshooting
| Problem | Possible Cause(s) | Recommendation(s) |
| High CV of G1 Peak (>5-7%) | - High flow rate during acquisition.[20][27][34]- Inconsistent staining.- Cell clumps. | - Run samples at the lowest flow rate setting.[27][34]- Ensure proper cell counting and consistent PI concentration.[31]- Filter cells through a nylon mesh before acquisition.[27] |
| No Clear G2/M Peak | - Cells are not proliferating.[27][34][35]- Insufficient number of events acquired. | - Ensure cells are harvested during the exponential growth phase.[27]- Acquire at least 10,000-20,000 events. |
| Excessive Debris/Low Cell Viability | - Harsh trypsinization or centrifugation.- High drug toxicity. | - Handle cells gently during harvesting.[27]- Optimize drug concentration and treatment duration. |
| High Background Signal | - Inadequate RNase treatment.[17]- PI concentration too high. | - Ensure sufficient RNase A concentration and incubation time.[17]- Titrate the PI staining solution to find the optimal concentration. |
References
-
Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. BMC Chemistry. [Link]
-
Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]
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Cell cycle on the crossroad of tumorigenesis and cancer therapy. Signal Transduction and Targeted Therapy. [Link]
-
Analysis of cell cycle by flow cytometry. Methods in Molecular Biology. [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Iowa Flow Cytometry Facility. [Link]
-
Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal. [Link]
-
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine Flow Cytometry Core Facility. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ResearchGate. [Link]
-
Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. [Link]
-
The Proper Way To Use The Sub-G1 Assay. Bitesize Bio. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. [Link]
-
DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Expert Review of Molecular Diagnostics. [Link]
-
Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. [Link]
-
What is the Cell Cycle and How Is It Related to Cancer? Dana-Farber Cancer Institute. [Link]
-
The cell cycle and cancer. Proceedings of the National Academy of Sciences. [Link]
-
The Cell Cycle and How It Helps Prevent Cancer. STEAM News. [Link]
-
Cancer and the cell cycle. Khan Academy. [Link]
-
SubG1 Analysis Using Propidium Iodide. University College London. [Link]
-
The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Chemico-Biological Interactions. [Link]
-
Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. International Journal of Molecular Sciences. [Link]
-
DNA Damage Response and Apoptosis. Methods in Molecular Biology. [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Journal of Medicinal Chemistry. [Link]
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How to read histograms in flow cytometry? Quora. [Link]
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Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. [Link]
-
How To Read Flow Cytometry Results? A Step-by-Step Guide. Merkel Technologies Ltd. [Link]
-
DNA fragmentation and Apoptosis. Blizard Institute Flow Cytometry Core Facility. [Link]
-
Discontinuous fragmentation of nuclear DNA during apoptosis revealed by discrete "sub-G1" peaks on DNA content histograms. Cytometry. [Link]
-
DNA content cell cycle analysis using flow cytometry. YouTube. [Link]
-
Comparison of DNA histograms by standard flow cytometry and image cytometry on sections in Barrett's adenocarcinoma. BMC Gastroenterology. [Link]
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Troubleshooting & Optimization
Common side reactions in the synthesis of 2-mercapto-3-substituted quinazolinones
Welcome to the technical support center for the synthesis of 2-mercapto-3-substituted quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Quinazolinones are a cornerstone scaffold in medicinal chemistry, but their synthesis is not without challenges.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common hurdles, minimize side reactions, and optimize your yields.
Core Synthesis Overview: Mechanism and Key Stages
The most prevalent and direct route to 2-mercapto-3-substituted quinazolinones involves the condensation of an anthranilic acid derivative with a substituted isothiocyanate.[2][3] The reaction proceeds through two key stages:
-
Nucleophilic Addition: The amino group of anthranilic acid performs a nucleophilic attack on the electrophilic carbon of the isothiocyanate. This forms an acyclic N-(2-carboxyphenyl)-N'-substituted thiourea intermediate.
-
Intramolecular Cyclization: Under thermal or catalyzed conditions, the carboxylic acid group and the adjacent thiourea proton are eliminated as water, leading to the cyclization and formation of the desired quinazolinone ring system.
Understanding this pathway is critical because many common side reactions are a result of interruptions or competing reactions at either of these two stages.
Caption: Core reaction pathway and common points of failure.
Troubleshooting Guide & FAQs
Q1: My reaction has stalled. TLC analysis shows a major spot that is neither my starting material nor the desired product. What is this intermediate and why isn't it cyclizing?
A1: This is the most common issue in this synthesis and the persistent spot is almost certainly the acyclic N-(2-carboxyphenyl)-N'-substituted thiourea intermediate. [4] Its formation indicates that the initial nucleophilic addition was successful, but the subsequent energy-intensive cyclization (dehydration) step has failed.
-
Causality: The cyclization step requires overcoming a significant activation energy barrier to eliminate a molecule of water. Insufficient temperature, incorrect solvent polarity, or steric hindrance can prevent this from occurring efficiently. Electron-withdrawing groups on either reactant can also slow the cyclization by reducing the nucleophilicity of the reacting groups.[4]
-
Troubleshooting & Mitigation Protocol:
-
Increase Thermal Energy: The most direct approach is to increase the reaction temperature. Many protocols call for refluxing in solvents like glacial acetic acid or DMF at temperatures between 80-120 °C.[2][5] If you are running the reaction at a lower temperature, incrementally increase it by 20 °C and monitor by TLC.
-
Change Solvent: The solvent plays a critical role. A polar aprotic solvent like DMF can facilitate the reaction.[1] Glacial acetic acid is also commonly used as it can act as both a solvent and an acid catalyst to promote dehydration.[5]
-
Introduce a Catalyst: While many protocols are catalyst-free, the addition of a mild acid or base can promote cyclization. A base can deprotonate the carboxylic acid, while an acid can protonate the thiourea nitrogen, both facilitating the final condensation. However, be aware that harsh conditions can promote side reactions (see Q2).
-
Extend Reaction Time: Some sterically hindered substrates simply react more slowly. Extend the reaction time, monitoring every few hours by TLC until the intermediate spot is consumed.
-
-
Validation: Successful cyclization is confirmed by the disappearance of the intermediate spot on TLC and the corresponding appearance and intensification of the product spot, which should have a different Rf value. An increase in the isolated yield of the pure quinazolinone after workup is the ultimate validation.
Q2: My reaction is messy, with multiple side products. I suspect my isothiocyanate is degrading. How can I prevent this?
A2: Isothiocyanates are susceptible to hydrolysis, especially in the presence of water and under either strongly acidic or basic conditions. [4][6] This degradation pathway consumes your starting material and introduces amine byproducts into the reaction mixture, leading to a complex and difficult-to-purify product.
-
Causality: The electrophilic carbon of the isothiocyanate can be attacked by water, leading to the formation of a transient thiocarbamic acid, which then decomposes into the corresponding primary amine and carbonyl sulfide (COS).[6][7] This is particularly problematic if your reaction conditions are not scrupulously anhydrous or if the pH is not controlled. Neutral or slightly alkaline conditions can sometimes enhance isothiocyanate hydrolysis.[8][9]
-
Troubleshooting & Mitigation Protocol:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Purify Starting Materials: Ensure your anthranilic acid and isothiocyanate are pure and dry. Impurities can introduce water or catalyze decomposition.
-
pH Control: Avoid strongly basic conditions if water is present. While some base-catalyzed methods exist, they require careful control.[1] Using a solvent like glacial acetic acid can provide a mildly acidic environment that favors the main reaction over hydrolysis.[5]
-
Temperature Management: While high temperatures are needed for cyclization (see Q1), excessive heat can accelerate the degradation of sensitive isothiocyanates. Find the optimal temperature that promotes cyclization without significant decomposition—this often requires careful optimization.[10][11]
-
-
Validation: A cleaner reaction profile on TLC with fewer side spots is a strong indicator of success. An improved yield of the target compound and easier purification further validate the mitigation strategy.
Q3: My final product appears to have oxidized upon workup or storage. How can I identify and prevent this?
A3: The 2-mercapto group (-SH) is a thiol and is susceptible to oxidation, which typically results in the formation of a disulfide-bridged dimer. This is a common issue with thiol-containing compounds, especially when exposed to air (oxygen).
-
Causality: Atmospheric oxygen can oxidize two molecules of the thiol product, forming a disulfide bond (-S-S-) and water. This process can be accelerated by the presence of trace metal ions or basic conditions during aqueous workup.
-
Troubleshooting & Mitigation Protocol:
-
Inert Atmosphere Workup: If the product is highly sensitive, perform the workup and filtration under an inert atmosphere.
-
Degas Solvents: Use solvents that have been degassed (e.g., by bubbling nitrogen through them) for workup and purification to minimize dissolved oxygen.
-
Acidic Wash: During the aqueous workup, a wash with a dilute, non-oxidizing acid (e.g., 1M HCl) can help to keep the thiol protonated and less susceptible to oxidation than its thiolate form.
-
Storage: Store the final, purified product under an inert atmosphere and in a cool, dark place to minimize degradation over time.
-
-
Validation: The disulfide dimer will have a molecular weight of roughly double that of the desired product, which can be easily confirmed by mass spectrometry (MS). On TLC, it will likely appear as a less polar spot. Successful prevention will result in a single, clean spot on TLC and the correct molecular ion peak in the MS analysis.
Data Summary: Reaction Condition Optimization
The choice of reaction conditions is paramount for maximizing yield and minimizing side products. The following table summarizes common conditions cited in the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome & Remarks |
| Solvent | Glacial Acetic Acid | Dimethylformamide (DMF) | Deep Eutectic Solvent (DES) | Acetic acid acts as a catalyst.[5] DMF is a good polar aprotic solvent.[1] DES offers a green chemistry alternative.[2][12] |
| Temperature | Reflux (~118 °C) | 70–80 °C | 80 °C | High temperatures are generally required for the final cyclization step.[1][2][5] |
| Catalyst | None (Solvent-promoted) | Sodium tertiary butoxide | None | Many syntheses are thermally driven.[5] A base may be used to promote intramolecular nucleophilic cyclization.[1] |
| Typical Yield | Good to Excellent | Variable | Good to Excellent | Yields are highly substrate-dependent. The DES method is reported to give excellent yields without traditional catalysts.[2] |
| Reference | [5] | [1] | [2][12] |
General Experimental Protocol
This protocol is a generalized starting point based on common literature procedures.[5] Optimization will be required for specific substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted anthranilic acid (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per mmol of anthranilic acid). Add the substituted isothiocyanate (1.0-1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-10 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as eluent). Check for the consumption of starting materials and the acyclic intermediate.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water to remove residual acetic acid, and then with a small amount of cold ethanol or ether to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 2-mercapto-3-substituted quinazolinone.
Caption: A logical troubleshooting workflow for quinazolinone synthesis.
References
-
Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. Available from: [Link]
-
Synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin −4(1H)‐one derivatives. ResearchGate. Available from: [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available from: [Link]
-
Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. Available from: [Link]
-
Synthesis of 3‐substituted 2‐thioxo‐2,3‐dihydroquinazolin‐4(1H)‐one. ResearchGate. Available from: [Link]
-
The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate. Available from: [Link]
-
Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. AACR Journals. Available from: [Link]
-
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. Available from: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]
-
2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... ResearchGate. Available from: [Link]
-
Synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones by green methods. ResearchGate. Available from: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available from: [Link]
-
Remarkable Conversion of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones into the Corresponding Quinazoline-2,4(1H,3H)-diones: Spectroscopic Analysis and X-Ray Crystallography. Semantic Scholar. Available from: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. Iraqi Journal of Science. Available from: [Link]
-
Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. Available from: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available from: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of. ResearchGate. Available from: [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available from: [Link]
-
Chemical structures of quinazoline-thiourea hybrids. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. ResearchGate. Available from: [Link]
-
Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one. ResearchGate. Available from: [Link]
-
Cyclization of acyclic urea derivatives to quinazolinones. ResearchGate. Available from: [Link]
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available from: [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. PMC - NIH. Available from: [Link]
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available from: [Link]
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- 12. researchgate.net [researchgate.net]
Alternative catalysts for the synthesis of 2,3-disubstituted quinazolinones
Welcome to the technical support center for the synthesis of 2,3-disubstituted quinazolinones. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic systems for these valuable heterocyclic scaffolds. Quinazolinones are core structures in numerous biologically active compounds, making their efficient synthesis a critical goal in medicinal chemistry.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of your experimental work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 2,3-disubstituted quinazolinones, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I resolve this?
Low or no yield is a common frustration that can often be traced back to a few key factors.[4][5] Let's break down the diagnostic process.
-
Possible Cause 1: Purity of Starting Materials
-
Explanation: Impurities in your reactants, such as the starting anthranilamide, aldehyde, or amine, can introduce side reactions that consume your starting materials or inhibit the catalyst.[4]
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR, melting point, or GC-MS.
-
Purification: If impurities are detected, purify the starting materials. For instance, solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes, while liquid aldehydes can be distilled under reduced pressure.[4]
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions
-
Explanation: Temperature, solvent, and reaction time are critical parameters that can dramatically influence the reaction outcome.[4][6] Some reactions require significant thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Temperature Screening: Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to identify the optimal condition.[4]
-
Solvent Screening: The polarity and boiling point of the solvent can affect reactant solubility and the stability of intermediates.[4] Test a range of solvents with different polarities, such as toluene (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic).[4] For example, in certain quinazolinone syntheses, polar solvents like DMF have been shown to provide excellent yields where non-polar solvents are ineffective.[4]
-
-
-
Possible Cause 3: Inactive or Poisoned Catalyst
-
Explanation: For catalyzed reactions, the activity of the catalyst is paramount. Catalysts can be poisoned by impurities in the starting materials or solvent. Heterogeneous catalysts may lose activity over time.[4][6]
-
Troubleshooting Steps:
-
Use a Fresh Catalyst: Always start with a fresh batch of catalyst to rule out deactivation.
-
Optimize Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and yield. Perform a catalyst loading study to find the optimal concentration.
-
Inert Atmosphere: Some catalytic systems, particularly those involving transition metals, are sensitive to air and moisture.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation.[6]
-
-
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
The formation of side products can complicate purification and reduce the yield of your desired 2,3-disubstituted quinazolinone.
-
Possible Cause 1: Competing Reaction Pathways
-
Explanation: Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation. For instance, in multi-component reactions, the order of bond formation can be influenced by the catalyst and reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst can steer the reaction towards the desired product. For example, certain copper-catalyzed systems are known to promote specific C-N bond formations.[7][8]
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor an alternative reaction pathway.
-
-
-
Possible Cause 2: Over-oxidation or Incomplete Cyclization
-
Explanation: In reactions involving an oxidation step, over-oxidation can lead to undesired byproducts. Conversely, incomplete cyclization will leave you with intermediate species.
-
Troubleshooting Steps:
-
Choice of Oxidant: If using an external oxidant, its strength and concentration are crucial. Consider screening different oxidants or adjusting the amount used. In some cases, aerobic oxidation (using oxygen from the air) can be a milder alternative.[7]
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time for complete conversion without significant side product formation.[4]
-
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a systematic approach to troubleshooting common issues in the synthesis of 2,3-disubstituted quinazolinones.
Caption: A systematic workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using transition-metal catalysts over classical condensation methods?
Transition-metal-catalyzed reactions have become indispensable tools for synthesizing complex molecules like quinazolinones.[1][9] They offer several advantages over traditional methods, including:
-
Higher Efficiency and Yields: Catalytic cycles can lead to more efficient bond formations and higher product yields.
-
Milder Reaction Conditions: Many catalytic systems operate under milder conditions, which improves functional group tolerance.
-
Novel Bond Formations: Transition metals can facilitate novel bond formations and reaction pathways that are not accessible through classical methods.[10]
-
Atom Economy: Certain catalytic reactions, such as dehydrogenative coupling, can have higher atom economy, producing water as the only byproduct.[11]
Q2: Are there any "green" or more sustainable catalytic alternatives?
Yes, the development of sustainable synthetic methods is a major focus in current research. Greener alternatives for quinazolinone synthesis include:
-
Earth-Abundant Metal Catalysts: Catalysts based on iron, copper, and manganese are more abundant, less toxic, and cheaper than those based on precious metals like palladium or rhodium.[7][12]
-
Organocatalysis: The use of small organic molecules as catalysts avoids the use of metals altogether.[13][14] Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis bases have been successfully employed.[13]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to shorter reaction times and improved yields under greener conditions.[13][15][16]
-
Green Solvents: The use of water or other environmentally benign solvents is a key aspect of green chemistry.[13]
Q3: How do I choose the right catalyst for my specific substrates?
Catalyst selection is crucial and depends on the specific transformation you are trying to achieve. Here is a general guide:
| Catalytic System | Typical Application | Advantages |
| Copper (Cu) | C-N cross-coupling, oxidative cyclization | Cost-effective, versatile, good for various starting materials.[7][8] |
| Iron (Fe) | Cascade reactions, dehydrogenative coupling | Inexpensive, low toxicity, environmentally friendly.[7] |
| Manganese (Mn) | Acceptorless dehydrogenative coupling | Utilizes earth-abundant metal, avoids external oxidants.[1][7] |
| Palladium (Pd) | Cyclocarbonylation, C-H activation | High efficiency, broad substrate scope, but can be expensive.[2] |
| Organocatalysts | Condensation reactions, multicomponent reactions | Metal-free, often milder conditions, environmentally benign.[13][14] |
Q4: What is the general mechanism for the transition-metal-catalyzed synthesis of 2,3-disubstituted quinazolinones?
While the exact mechanism can vary depending on the catalyst and starting materials, a common pathway for dehydrogenative coupling is illustrated below. This example shows a plausible mechanism for a manganese-catalyzed reaction.
Caption: Plausible mechanism for Mn-catalyzed dehydrogenative coupling.[1]
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
This protocol provides a general procedure for the synthesis of 2,3-disubstituted quinazolinones via a copper-catalyzed reaction of an appropriate anthranilamide derivative with an aldehyde.
Materials:
-
2-Aminobenzamide derivative (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminobenzamide derivative (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) bromide (0.1 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent oxidation of the catalyst.
-
Add dry DMSO (5 mL) to the flask via syringe, followed by the aldehyde (1.2 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinazolinone.[4]
Disclaimer: This is a general protocol and may require optimization for specific substrates.
References
-
Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. Available at: [Link]
-
Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC. Available at: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available at: [Link]
-
Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - RJPT. Available at: [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed. Available at: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC. Available at: [Link]
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of 2,3-disubstituted-4(3H)-quinazolinones 40. - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation. - ResearchGate. Available at: [Link]
-
One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC. Available at: [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review - ResearchGate. Available at: [Link]
-
Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study | Langmuir - ACS Publications. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]
-
0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Available at: [Link]
-
A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones | Abstract - Der Pharma Chemica. Available at: [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Different strategies for the synthesis of quinazolinones. - ResearchGate. Available at: [Link]
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Navigating the Niementowski Quinazolinone Synthesis: A Technical Guide to Minimizing By-Product Formation
Welcome to our dedicated technical support center for the Niementowski quinazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful reaction to construct the medicinally significant quinazolinone scaffold. As a cornerstone of heterocyclic chemistry, the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is prized for its simplicity. However, its seemingly straightforward nature can be deceptive, often leading to challenges with by-product formation that can complicate purification and reduce yields.
This document provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to anticipate and mitigate common issues, ensuring the robust and efficient synthesis of your target quinazolinones.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "what" and the "why" behind our recommended solutions.
Issue 1: Low Yield of the Desired Quinazolinone and Accumulation of an Intermediate
Question: My reaction is sluggish, and I'm isolating a significant amount of a compound that isn't my starting material or the final product. What is this intermediate, and how can I drive the reaction to completion?
Answer:
The most common intermediate in the Niementowski synthesis is the N-acylanthranilic acid .[1] Its accumulation signifies that the initial acylation of the anthranilic acid has occurred, but the subsequent intramolecular cyclization and dehydration to form the quinazolinone ring are incomplete.
Causality and Mechanism:
The formation of the N-acylanthranilic acid is the first committed step of the reaction. The subsequent cyclization requires a higher activation energy, which is typically overcome by thermal promotion. Insufficient temperature or reaction time are the primary reasons for the accumulation of this intermediate.
Strategic Solutions:
-
Temperature Optimization: The classical Niementowski reaction is a thermal condensation, often requiring temperatures between 130-160°C.[1] If you are observing incomplete conversion, a modest increase in temperature (in 10°C increments) can significantly enhance the rate of cyclization. However, be cautious of exceeding 180°C, especially when using formamide, as this can lead to its decomposition.[1]
-
Prolonged Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, extending the reaction time can often drive it to completion.
-
Microwave-Assisted Synthesis: This is a highly effective method for overcoming the activation barrier for cyclization.[2][3][4] Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[2][5]
Experimental Protocol: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone
-
In a microwave-safe vessel, combine anthranilic acid (1.0 eq) and formamide (5.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with work-up.
Issue 2: Formation of a High Molecular Weight By-product
Question: I'm observing a significant by-product with a higher molecular weight than my expected product. What is this species and how can I prevent its formation?
Answer:
A common high molecular weight by-product is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid , which is a dimer formed from the self-condensation of anthranilic acid.[1]
Causality and Mechanism:
This by-product arises when a molecule of the newly formed quinazolinone reacts with a molecule of unreacted anthranilic acid. This is more prevalent under conditions of high anthranilic acid concentration and at elevated temperatures where the rate of this bimolecular reaction becomes competitive with the desired intramolecular cyclization.
dot
Caption: By-product formation pathway.
Strategic Solutions:
-
Control Stoichiometry: Using a moderate excess of the amide (e.g., 3-5 equivalents) can help to ensure that the anthranilic acid is consumed in the initial acylation step, reducing its availability for the dimerization reaction.[1]
-
Gradual Addition of Anthranilic Acid: In a conventional heating setup, adding the anthranilic acid portion-wise to the hot amide can help to maintain a low instantaneous concentration of the anthranilic acid, thereby disfavoring the bimolecular side reaction.
-
Use of a High-Boiling Point Inert Solvent: Performing the reaction in a high-boiling point solvent such as diphenyl ether can help to maintain a homogeneous and slightly more dilute reaction mixture, which can suppress the self-condensation reaction.
Issue 3: Formation of 2,4(1H,3H)-Quinazolinedione
Question: My product is contaminated with a significant amount of 2,4(1H,3H)-quinazolinedione. Where is this coming from?
Answer:
The formation of 2,4(1H,3H)-quinazolinedione is typically due to the presence of urea as an impurity in the formamide or the degradation of formamide itself.[1]
Causality and Mechanism:
At elevated temperatures, formamide can decompose to ammonia and carbon dioxide. These can then react with anthranilic acid to form urea, which in turn reacts with another molecule of anthranilic acid to yield the 2,4(1H,3H)-quinazolinedione.
dot
Caption: Formation of 2,4(1H,3H)-quinazolinedione.
Strategic Solutions:
-
Use High-Purity Formamide: Ensure that the formamide used is of high purity and stored under anhydrous conditions.
-
Moderate Reaction Temperature: Avoid excessively high temperatures (above 180°C) to minimize the thermal decomposition of formamide.
-
Microwave Synthesis: The shorter reaction times associated with microwave synthesis can significantly reduce the extent of formamide decomposition.
Frequently Asked Questions (FAQs)
Q1: Can I use other amides besides formamide in the Niementowski synthesis?
A1: Yes, a variety of amides can be used, which allows for the introduction of different substituents at the 2-position of the quinazolinone ring. The reactivity of the amide can influence the reaction conditions required. For less reactive amides, higher temperatures or the use of a catalyst may be necessary.
Q2: What is the role of catalysts in the Niementowski reaction?
A2: While the classical Niementowski reaction is often performed without a catalyst, the use of Lewis acids (e.g., ZnCl₂) or protic acids can catalyze the reaction, allowing for lower reaction temperatures and shorter reaction times.[6][7] Catalysts can also improve the selectivity of the reaction and reduce the formation of by-products. For instance, solid-supported acid catalysts like montmorillonite K-10 have been shown to be effective in microwave-assisted Niementowski reactions.[2]
Q3: How can I effectively purify my quinazolinone product from the common by-products?
A3: A multi-step purification strategy is often most effective.
-
Aqueous Work-up: Unreacted anthranilic acid and the N-acylanthranilic acid intermediate can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate. These acidic components will form water-soluble carboxylate salts.
-
Recrystallization: This is a powerful technique for purifying crystalline quinazolinones.[8][9] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or DMF/water.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
Table 1: Recommended Purification Strategies for Common By-products
| By-product/Impurity | Recommended Purification Method | Solvent System (for Chromatography/Recrystallization) |
| Unreacted Anthranilic Acid | Aqueous wash (dilute NaHCO₃) | N/A |
| N-Acylanthranilic Acid | Aqueous wash (dilute NaHCO₃) | N/A |
| 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid | Column Chromatography, Recrystallization | Gradient elution (Hexanes/Ethyl Acetate), Ethanol/Water |
| 2,4(1H,3H)-Quinazolinedione | Column Chromatography, Recrystallization | Gradient elution (Hexanes/Ethyl Acetate), DMF/Water |
Conclusion
The Niementowski quinazolinone synthesis, while conceptually simple, requires careful attention to reaction parameters to achieve high yields and purity. By understanding the mechanisms of by-product formation and implementing the strategic solutions outlined in this guide, researchers can effectively troubleshoot and optimize their synthetic protocols. The adoption of modern techniques such as microwave-assisted synthesis offers a significant advantage in minimizing side reactions and improving overall efficiency.
References
-
Mohammadkhani, L.; Heravi, M. M. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry2020 , 8, 580086. [Link]
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Alexandre, F.-R.; Berecibar, A.; Wrigglesworth, R.; Besson, T. Microwave-assisted Niementowski reaction. Back to the roots. Tetrahedron Letters2002 , 43, 4091-4093. [Link]
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Desai, A. R.; Desai, K. R. Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC2005 , (xiii), 98-108. [Link]
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International Journal of Advance Research, Ideas and Innovations in Technology. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]
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Wikipedia. Niementowski quinoline synthesis. [Link]
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Heravi, M. M.; Mohammadkhani, L. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed2020 , 8, 580086. [Link]
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Poronik, Y. M.; Gazeau, S.; Gryko, D. T. The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione. ARKIVOC2017 , (ii), 7-11. [Link]
-
Kumar, S.; et al. Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. Organic & Biomolecular Chemistry2017 , 15, 8472-8476. [Link]
-
Chemical Society Reviews. Recent Advances in the Synthesis of Quinazolines. RSC Publishing2015 , 44, 8236-8277. [Link]
-
University of California, Los Angeles. Recrystallization and Crystallization. [Link]
-
Poronik, Y. M.; Gazeau, S.; Gryko, D. T. The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. ResearchGate2017 . [Link]
-
Royal Society of Chemistry. Recent advances on the synthesis of 4(3H)-quinazolinones. RSC Advances2014 , 4, 21337-21356. [Link]
-
chemeurope.com. Niementowski quinazoline synthesis. [Link]
-
National Center for Biotechnology Information. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC2021 . [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wiley Online Library. Niementowski Quinazoline Synthesis. Major Name Reactions in Organic Chemistry2005 . [Link]
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Wikipedia. Niementowski quinazoline synthesis. [Link]
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ResearchGate. Comparison of the different approaches to amide synthesis. [Link]
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Royal Society of Chemistry. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications2017 , 53, 1114-1117. [Link]
-
Pulsus Group. Synthesis and biological importance of amide analogues. Journal of Chemical Biology & Pharmaceutical Chemistry2017 , 1, 1. [Link]
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Frontiers. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry2021 , 9, 669956. [Link]
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Technical Support Center: Long-Term Stability of 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one
Welcome to the technical support guide for ensuring the long-term stability of 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one (CAS No: 343618-41-7). This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this compound and require validated strategies to prevent its degradation during storage. Here, we address common stability issues through a series of frequently asked questions and troubleshooting guides, grounded in established principles of organic and analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that affect its long-term stability?
A1: The stability of this molecule is primarily influenced by two key structural features: the 2-mercapto group (-SH) and the quinazolin-4(3H)-one core .
-
Mercapto (Thiol) Group: The thiol group is the most significant liability. It is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen. The principal degradation pathway involves the dimerization of two molecules via an oxidative coupling reaction to form a disulfide bridge (-S-S-). This transformation eliminates the free thiol, which is often crucial for the molecule's intended biological activity. Studies on various thiolated compounds confirm that free thiol groups are prone to oxidation, especially at ambient temperatures and high humidity.[1][2]
-
Quinazolinone Ring System: While generally stable, heterocyclic rings like quinazolinone can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is a less common issue under standard storage conditions compared to thiol oxidation.[3][4] The stability of the ring is also influenced by adjacent functional groups.
Q2: What is the most common degradation product I should expect to see during analysis?
A2: The most common degradation product is the disulfide-linked dimer: bis(3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl) disulfide . Due to its increased molecular weight and altered polarity, this dimer will have a different retention time in reverse-phase HPLC analysis, typically eluting later than the parent monomer.
Below is a diagram illustrating this primary degradation pathway.
Caption: Primary oxidative degradation pathway of the target compound.
Troubleshooting Guide: Common Stability Issues
Issue 1: My HPLC purity analysis shows a significant decrease in the main peak area and the emergence of a new, less polar peak over time. What is happening?
-
Likely Cause: This is a classic sign of oxidative dimerization. The parent compound (monomer) is being consumed and converted into the disulfide dimer. The dimer is less polar than the monomer, causing it to elute later (have a longer retention time) in a standard reverse-phase HPLC method.
-
Verification Steps:
-
Mass Spectrometry (MS): Analyze the new peak by LC-MS. The expected mass of the dimer will be (2 * M) - 2, where M is the mass of the parent monomer (C16H14N2O2S, MW: 298.36 g/mol ). You should look for a mass corresponding to C32H26N4O4S2 (MW: 594.71 g/mol ).
-
Forced Degradation: Intentionally degrade a small sample of the pure compound by dissolving it in a solvent like DMSO and leaving it exposed to air, or by adding a mild oxidizing agent (e.g., a trace amount of 3% H₂O₂). The primary peak that grows under these conditions should match the retention time of the impurity in your stored sample, confirming its identity.
-
-
Solution: Immediately implement the recommended storage protocol outlined below. Store all new and existing batches under an inert atmosphere at reduced temperatures.
Issue 2: The color of my solid compound has changed from white/off-white to a yellowish or brownish tint.
-
Likely Cause: Color change often indicates the formation of minor degradation products or the presence of oxidized impurities. While the primary degradation pathway is dimerization, other minor oxidative or photo-degradative pathways can generate chromophoric (color-absorbing) species. Poorly controlled storage, particularly exposure to light and oxygen, accelerates these processes.[5]
-
Verification Steps:
-
Purity Analysis: Perform HPLC or UPLC analysis to quantify the level of impurities. A pure compound should be a white or off-white solid.
-
Solubility Check: Compare the solubility of the discolored material to a pure reference standard. Degradation products can sometimes alter solubility characteristics.
-
-
Solution: Protect the compound from light by storing it in amber vials. Ensure the container is purged with an inert gas (like argon or nitrogen) before sealing to displace oxygen.
Protocols for Stability Enhancement and Assessment
Protocol 1: Recommended Long-Term Storage Conditions
To maximize the shelf-life of this compound, it is imperative to control the environmental factors that promote degradation. The following conditions are based on best practices for storing sensitive, thiol-containing heterocyclic compounds.[1][6][7]
Step-by-Step Procedure for Storage:
-
Select the Right Container: Use a low-retention, amber glass vial with a PTFE-lined screw cap. The amber color protects against photodecomposition, and the PTFE liner provides an excellent chemical barrier.
-
Aliquot if Necessary: If you plan to use the compound multiple times, aliquot it into several smaller vials. This avoids repeated freeze-thaw cycles and exposure of the entire batch to the atmosphere each time it is opened.
-
Inert Gas Purge: Place the opened vial containing the solid compound into a glove box or a desiccator that can be purged with an inert gas. Flush the vial with dry argon or nitrogen for 1-2 minutes to displace all atmospheric oxygen.
-
Seal Tightly: Immediately and tightly seal the vial cap after purging. For extra protection, you can wrap the cap-vial interface with Parafilm®.
-
Store at Optimal Temperature: Place the sealed vial in the appropriate storage location as detailed in the table below.
-
Equilibration Before Use: Before opening a vial that has been stored at low temperatures, it is critical to allow it to warm to room temperature completely .[6] This prevents atmospheric moisture from condensing onto the cold solid, which would introduce water and accelerate degradation.
Table 1: Summary of Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (preferred) or 2-8°C (acceptable for shorter term) | Reduces the kinetic rate of oxidative and hydrolytic degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the primary degradation pathway of thiol oxidation to disulfide by displacing oxygen. |
| Humidity | Dry / Desiccated | Minimizes water availability, which can participate in hydrolytic degradation or facilitate oxidative processes. |
| Light Exposure | Protected from Light (Amber Vial) | Prevents photodecomposition, which can lead to the formation of colored impurities. |
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating analytical method is one that can accurately separate the intact drug substance from its degradation products.[8][9] This allows for the precise quantification of purity and stability over time.
Workflow for Method Validation:
Caption: Workflow for developing a stability-indicating HPLC method.
Example HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve compound in DMSO or Acetonitrile to a concentration of 1 mg/mL.
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Rationale: This gradient starts with a high aqueous phase to retain the polar parent compound and gradually increases the organic phase to elute the less polar disulfide dimer, ensuring good separation. Analytical techniques such as HPLC are crucial for separating, identifying, and quantifying active ingredients and their degradation products.[8]
References
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Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. ([Link])
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ResearchGate. (n.d.). Thiolated polymers: Stability of thiol moieties under different storage conditions. ([Link])
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Jochmann, P. (2020). Use of specific thiol compounds for improving the storage stability of compositions on the basis of amine compound-containing epoxy resins. SciSpace. ([Link])
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Gao, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. ([Link])
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Zhu, F., et al. (2024). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Foods, 13(14), 2201. ([Link])
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Gao, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules. ([Link])
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Akhtar, N., et al. (2021). Analytical Techniques for the Assessment of Drug Stability. Open University of Cyprus. ([Link])
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ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. ([Link])
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ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ([Link])
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Lead Sciences. (n.d.). This compound. ([Link])
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PubChem. (n.d.). This compound. ([Link])
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Wang, Y., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(23), 4278. ([Link])
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ([Link])
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Kavitha, K., et al. (2018). A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 459-476. ([Link])
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ResearchGate. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ([Link])
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Methyl Mercaptan - Chapter 6: Analytical Methods. ([Link])
-
Kamal, A., et al. (2015). Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues. Bioorganic & Medicinal Chemistry Letters, 25(21), 4747-4753. ([Link])
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. ([Link])
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El-Sayed, N. N. E., et al. (2024). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. RSC Medicinal Chemistry. ([Link])
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ResearchGate. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. ([Link])
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MySkinRecipes. (n.d.). This compound. ([Link])
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Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. ([Link])
-
ResearchGate. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. ([Link])
-
Zhang, C., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3230. ([Link])
-
International Journal for Scientific and Development Research. (n.d.). Heterocyclic compounds for the sustainability, and existence of human life. ([Link])
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Addressing common issues in the purification of quinazolinone analogs
Welcome to the technical support center for the purification of quinazolinone analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Quinazolinone derivatives are known for their diverse biological activities, but achieving high purity can be challenging due to the nature of the starting materials and potential side products.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
The quinazolinone ring is generally stable to a range of reaction conditions, including mild acid and base, but can be susceptible to hydrolysis under harsh conditions like boiling in strong acid or alkali.[1][4] This inherent stability is advantageous, yet purification challenges often arise from structurally similar impurities.
General Purification Workflow
A typical purification strategy involves a multi-step approach, often beginning with a liquid-liquid extraction or an acid-base wash, followed by column chromatography, and concluding with recrystallization to obtain a highly pure, crystalline product.[5] The selection and sequence of these techniques are critical and depend on the specific properties of the target analog and its impurity profile.
Caption: Generalized workflow for the purification of quinazolinone analogs.
Section 1: Troubleshooting Column Chromatography
Column chromatography is the most powerful technique for separating quinazolinone analogs from different classes of impurities based on polarity.[6] However, several issues can arise.
Q1: I have poor separation between my product and a key impurity. What can I do?
A1: This is a classic challenge, often caused by an inappropriate solvent system or co-elution of structurally similar compounds.
Causality & Solution:
-
Optimize the Mobile Phase: The goal is to maximize the difference in retention factors (ΔRf) between your product and the impurity. A good target Rf for your product on a TLC plate is between 0.2 and 0.4.[6]
-
Tweak Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the hexane content in a hexane/ethyl acetate system). If they are too low (low Rf), increase the polarity.[7]
-
Change Solvent Selectivity: If simply changing the polarity doesn't work, the impurity may have a similar polarity but different functional groups. Switch one of the solvents to change the nature of the interactions. For example, replace ethyl acetate (H-bond acceptor) with dichloromethane (dipolar) or methanol (H-bond donor/acceptor).
-
-
Introduce a Modifier: For quinazolinones with acidic or basic moieties, peak streaking or tailing can occur on silica gel.[7]
-
For basic analogs , adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can neutralize the acidic silanol groups on the silica surface, leading to sharper peaks and improved separation.[6][7]
-
For acidic analogs , adding acetic acid or formic acid (e.g., 0.1-1%) can suppress deprotonation, reducing tailing.[6]
-
-
Consider a Different Stationary Phase: If optimization on silica gel fails, consider switching the stationary phase. Basic or neutral alumina can be effective for basic compounds that interact too strongly with acidic silica.[7] Alternatively, reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity, is an excellent orthogonal technique.[6]
Table 1: Common Solvent Systems for Quinazolinone Chromatography
| Solvent System | Polarity | Best For... |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar quinazolinones. A good starting point.[6] |
| Dichloromethane / Methanol | Medium to High | More polar analogs or those with poor solubility in ethyl acetate.[6] |
| Water / Acetonitrile (+ 0.1% Formic Acid) | Reversed-Phase | Used with C18 silica for high-purity separations, especially for polar analogs.[6] |
Q2: My compound is streaking or tailing badly on the column, leading to mixed fractions.
A2: Streaking is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it could be due to sample overloading or solubility issues.
Causality & Solution:
-
Acid-Base Interactions: As mentioned in Q1, the acidic nature of silica gel is a common cause of tailing for basic nitrogen heterocycles. The primary solution is to add a basic modifier like triethylamine to the eluent.[7]
-
Column Overloading: The amount of crude material loaded onto a column should typically be 1-5% of the mass of the silica gel.[7] Exceeding this capacity leads to broad, tailing peaks and poor separation. If you need to purify a large amount of material, use a larger column.[7]
-
Poor Solubility: If the compound has low solubility in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the solvent runs, causing significant tailing.
-
Dry Loading: To circumvent this, use the "dry loading" method. Dissolve your crude product in a strong, volatile solvent (like dichloromethane or methanol), add a portion of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[8] This powder can then be carefully loaded onto the top of your packed column.[8]
-
Stronger Loading Solvent: Dissolving the sample in a minimal amount of a solvent stronger than the mobile phase (e.g., a small amount of dichloromethane for a hexane/ethyl acetate eluent) can also help, but use this technique sparingly as it can compromise separation at the top of the column.[8][9]
-
Section 2: Addressing Specific Impurities
Q1: How do I remove unreacted anthranilic acid or its derivatives?
A1: Anthranilic acid and its derivatives are common starting materials for quinazolinone synthesis and are frequent, polar, acidic impurities in the crude product.[5][6]
Causality & Solution:
-
Acid-Base Extraction: This is the most effective method for bulk removal of acidic impurities before chromatography.[10][11] The carboxylic acid group on anthranilic acid makes it highly soluble in aqueous base.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH).[12]
-
The anthranilic acid will be deprotonated to its carboxylate salt, which will partition into the aqueous layer.[12]
-
Separate the layers and wash the organic layer again with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[13]
-
-
Chromatography: If trace amounts of anthranilic acid remain after extraction, they are typically very polar and will stick to the baseline on silica gel when using common eluents like hexane/ethyl acetate. They can be flushed out later with a high-polarity solvent like 10% methanol in dichloromethane.
Caption: Acid-base extraction selectively removes acidic impurities.
Q2: My product seems to have an N-oxide impurity. How is this formed and removed?
A2: Heterocyclic N-oxides can form if oxidizing conditions are present during the synthesis or work-up.[14][15] They are significantly more polar than the parent quinazolinone.
Causality & Solution:
-
Formation: N-oxide impurities can arise from reactions involving certain oxidants (e.g., hydrogen peroxide, m-CPBA) or even air oxidation under specific catalytic conditions.[15][16]
-
Identification: The introduction of the N-oxide bond (N⁺–O⁻) dramatically increases the polarity of the molecule.[16][17] This impurity will have a much lower Rf value on TLC compared to the parent quinazolinone. It can also be identified by mass spectrometry (M+16 peak) and NMR spectroscopy, where protons adjacent to the N-oxide are shifted downfield.[17]
-
Purification:
-
Chromatography: Due to the large polarity difference, separation by standard silica gel chromatography is usually straightforward. The N-oxide will elute much later than the desired product. A gradient elution, starting with a non-polar system and gradually increasing polarity, will be highly effective.
-
Reduction: If separation is difficult or yields are a concern, a chemical reduction can convert the N-oxide back to the parent quinazolinone. This is an advanced technique and should be approached with care. Reagents like PCl₃ or catalytic hydrogenation (e.g., H₂, Pd/C) can be used, but conditions must be carefully selected to avoid reducing other functional groups on the molecule.
-
Section 3: Crystallization and Final Product Handling
Recrystallization is an excellent final step to achieve high purity and obtain a stable, crystalline solid.[5][6]
Q1: My purified compound oils out instead of crystallizing. What should I do?
A1: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if impurities are inhibiting crystal formation.
Causality & Solution:
-
Solvent Choice is Key: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Perform a Solvent Screen: Test the solubility of a few milligrams of your compound in small volumes (e.g., 0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and mixtures like ethanol/water) to find the best candidate.[6]
-
-
Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization. Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Induce Crystallization:
-
Seed Crystals: If you have a tiny crystal of the pure compound, adding it to the cooled solution can provide a nucleation site and trigger crystallization.[7]
-
Scratching: Gently scratching the inside surface of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass that serve as nucleation points.
-
-
Use a Two-Solvent System: If no single solvent is ideal, use a two-solvent system (one "good" solvent that dissolves the compound well, and one "poor" solvent in which it is insoluble).[6][7] Dissolve the compound in a minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Caption: Troubleshooting decision tree for crystallization failure.
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides an Rf value of 0.2-0.4 for the target quinazolinone analog.[6]
-
Column Packing: Slurry pack a glass column with silica gel (230-400 mesh) in the initial, least polar eluent. Ensure a flat, uniform bed and top with a thin layer of sand.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent (preferably the eluent, or use the dry loading technique described in Section 1, Q2).[6][8]
-
Elution: Run the column, collecting fractions. If using gradient elution, gradually increase the polarity of the mobile phase.[6]
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[18]
References
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Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]
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Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one and Gefitinib as Potential Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR). Gefitinib, a well-established EGFR tyrosine kinase inhibitor (TKI), has set a benchmark in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative study of a novel quinazolinone derivative, 2-mercapto-3-(4-methoxybenzyl)quinazolin-4(3H)-one, with the established drug, gefitinib. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage data from a closely related structural analogue, 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone, to draw insightful parallels and distinctions.
Introduction: The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Upon binding with its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for normal cell function.[2][3] However, in many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell proliferation and tumor growth.[3] Consequently, inhibiting EGFR has become a key therapeutic strategy in oncology.[4]
Gefitinib, an anilinoquinazoline derivative, functions as a reversible and competitive inhibitor of the ATP-binding site within the EGFR's intracellular domain.[4] By blocking ATP binding, gefitinib prevents autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[4][5] The quinazolinone core is a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and evaluated for their anticancer properties.[6][7][8] This guide focuses on a specific derivative, this compound, and its potential as an anticancer agent in comparison to gefitinib.
Compound Profiles
| Feature | This compound | Gefitinib |
| Core Structure | Quinazolinone | Anilinoquinazoline |
| Mechanism of Action | Presumed EGFR Tyrosine Kinase Inhibitor | EGFR Tyrosine Kinase Inhibitor |
| Target | Likely the ATP-binding site of EGFR | ATP-binding site of EGFR |
| Key Structural Features | 2-mercapto group, 3-(4-methoxybenzyl) substitution | 4-anilino substitution with chloro and fluoro groups, 7-methoxy group, 6-(3-morpholinopropoxy) side chain |
Comparative Efficacy: An Analysis Based on a Structural Analogue
In this study, the growth inhibitory concentration (GI50) of these novel quinazolinone derivatives was determined against a panel of cancer cell lines and compared with gefitinib. The GI50 value represents the concentration of a drug that inhibits cell growth by 50%. While not the exact compound of interest, the data for its close analogue offers a reasonable surrogate for a preliminary comparison.
Table 1: Comparative in vitro Growth Inhibitory Activity (GI50 in µM)
| Compound/Drug | Mean GI50 (µM) across a panel of cancer cell lines |
| Novel Quinazolinone Analogue (representative) | 6.33 |
| Gefitinib | 3.24 |
| 5-Fluorouracil (5-FU) | 18.60 |
| Erlotinib | 7.29 |
Data for the novel quinazolinone analogue is from a study on 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues and represents the most potent compound from that series.[9]
From this data, it is evident that the representative novel quinazolinone analogue exhibits potent anticancer activity, with a mean GI50 value in the low micromolar range.[9] While its potency is approximately half that of gefitinib in this specific study, it demonstrates significantly greater efficacy than the conventional chemotherapeutic agent, 5-fluorouracil, and another EGFR inhibitor, erlotinib.[9] This suggests that the 2-mercapto-quinazolinone scaffold holds promise for the development of effective anticancer agents.
Mechanistic Insights: The EGFR Signaling Pathway
Both gefitinib and, presumably, this compound exert their anticancer effects by targeting the EGFR signaling pathway. The following diagram illustrates the key components of this pathway and the point of intervention for these inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
The diagram illustrates that upon ligand binding, EGFR activates its tyrosine kinase domain, which utilizes ATP to autophosphorylate. This initiates downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-Akt) that promote gene expression related to cell proliferation and survival.[2][10] Gefitinib and the novel quinazolinone compound are believed to competitively inhibit the binding of ATP to the tyrosine kinase domain, thereby blocking the entire downstream signaling cascade.
Experimental Methodologies: A Guide to In Vitro Evaluation
To conduct a direct comparative study of these two compounds, a series of well-established in vitro assays would be necessary. The following protocols provide a framework for such an evaluation.
Synthesis of this compound
The synthesis of 2-mercapto-quinazolinone derivatives typically involves a multi-step process. A general approach is outlined below, based on established synthetic methodologies.[9]
Caption: General Synthesis Workflow.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Reagents: Add 4-methoxybenzyl isothiocyanate and a base, such as potassium carbonate (K2CO3), to the solution.
-
Reaction Conditions: The reaction mixture is typically heated under reflux or stirred at room temperature for a specified period, which can range from a few hours to overnight.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product may be washed with water and a suitable organic solvent.
-
Purification: The final product is purified by recrystallization from an appropriate solvent or by column chromatography to yield pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
Caption: MTT Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line with EGFR expression) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and gefitinib. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
EGFR Kinase Inhibition Assay
To confirm the direct inhibitory effect on EGFR, a kinase inhibition assay is essential. This can be performed using various platforms, such as an ADP-Glo™ Kinase Assay.[13]
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, set up the kinase reaction with recombinant human EGFR protein, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of this compound and gefitinib to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for EGFR kinase inhibition.
Conclusion and Future Perspectives
While direct comparative data remains to be established, the analysis of a close structural analogue suggests that this compound holds potential as an anticancer agent. Its quinazolinone core is a well-validated pharmacophore for EGFR inhibition, and the preliminary data indicates promising cytotoxicity.
To fully elucidate the therapeutic potential of this compound, further rigorous investigation is imperative. A direct head-to-head comparison with gefitinib using the experimental protocols outlined in this guide would provide definitive data on its relative potency and efficacy. Future studies should also explore its activity against a broader panel of cancer cell lines, including those with different EGFR mutation statuses, to understand its spectrum of activity and potential for overcoming resistance mechanisms. In vivo studies in animal models would be the subsequent critical step to evaluate its pharmacokinetic properties, safety profile, and antitumor efficacy in a physiological setting. The exploration of novel quinazolinone derivatives like this compound is a vital endeavor in the ongoing quest for more effective and targeted cancer therapies.
References
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Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Retrieved January 15, 2026, from [Link]
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Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, March 15). Retrieved January 15, 2026, from [Link]
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EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 15, 2026, from [Link]
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Epidermal growth factor receptor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation - Roche. (n.d.). Retrieved January 15, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 15, 2026, from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved January 15, 2026, from [Link]
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Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - Spandidos Publications. (2017, March 29). Retrieved January 15, 2026, from [Link]
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New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. (2025, December 9). Retrieved January 15, 2026, from [Link]
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EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2). Retrieved January 15, 2026, from [Link]
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Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives - Wiley Online Library. (2019, April 4). Retrieved January 15, 2026, from [Link]
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Synthesis and In-Vitro Anticancer Evaluation of New 2-Substituted Mercapto-3H-quinazoline Analogs | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - Spandidos Publications. (2025, August 1). Retrieved January 15, 2026, from [Link]
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(PDF) New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - ResearchGate. (2025, December 11). Retrieved January 15, 2026, from [Link]
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Nature. (2021, September 22). Retrieved January 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Kinase Inhibition: Comparative Docking Analysis of Quinazolinone Derivatives
Introduction: The Quest for Precision in Cancer Therapy
The landscape of oncology has been revolutionized by targeted therapies, which seek to exploit the molecular vulnerabilities of cancer cells. Among the most critical targets are protein kinases, enzymes that regulate a vast array of cellular processes including growth, proliferation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer treatment.[1][2][3]
The quinazoline and quinazolinone scaffolds have emerged as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib.[2][3][4][5] Their rigid bicyclic structure provides an ideal framework for positioning key functional groups to interact with the ATP-binding pocket of kinases.[2] This guide provides an in-depth, objective comparison of the in silico docking performance of novel quinazolinone derivatives against these established kinase inhibitors, offering a predictive glimpse into their therapeutic potential.
Part 1: The Rationale and Workflow of Molecular Docking
Before comparing scores, it is crucial to understand the causality behind the experimental choices in a molecular docking study. Docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, like a drug candidate) to a second (a receptor, like a protein kinase).[6][7] It allows us to rapidly screen vast libraries of compounds and prioritize those with the highest likelihood of being potent inhibitors, thereby saving significant time and resources in the drug discovery pipeline.
The trustworthiness of a docking study hinges on a meticulous and validated protocol. Every step is designed to mimic physiological conditions as closely as possible and to ensure the scoring functions are relevant to the biological question at hand.
Experimental Protocol: A Validated Molecular Docking Workflow
The following protocol outlines the standardized steps for performing a comparative docking analysis of kinase inhibitors.
-
Receptor Preparation:
-
Objective: To prepare the 3D structure of the target kinase for docking, ensuring it is chemically correct and free of artifacts from the crystallization process.
-
Steps:
-
Obtain the crystal structure of the target kinase (e.g., EGFR, VEGFR-2) from a public database like the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.
-
Assign partial charges to each atom of the protein (e.g., using Gasteiger charges). This is essential for calculating electrostatic interactions.
-
The prepared protein is saved in a suitable format (e.g., PDBQT) for the docking software.
-
-
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the quinazolinone derivatives and known inhibitors.
-
Steps:
-
Draw the 2D structures of the ligands (novel derivatives and known inhibitors).
-
Convert the 2D structures to 3D models.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds the most stable 3D shape of the molecule.
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Assign partial charges and save the ligands in the appropriate format.
-
-
-
Grid Box Generation:
-
Objective: To define the specific region of the protein—the active site—where the docking simulation will be performed.
-
Steps:
-
Identify the ATP-binding pocket of the kinase. This is typically done by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define a three-dimensional grid box that encompasses this entire binding site with sufficient surrounding space to accommodate ligands of various sizes and orientations.
-
-
-
Molecular Docking Simulation:
-
Objective: To systematically sample different orientations and conformations of the ligand within the grid box and calculate the binding affinity for each pose.
-
Steps:
-
Utilize a docking algorithm (e.g., AutoDock Vina, Glide).[8][9] These programs use a scoring function to estimate the binding energy (often reported in kcal/mol).
-
The algorithm places the ligand in the active site, explores rotational and translational freedom, and evaluates the resulting poses based on intermolecular interactions.
-
The final output is a set of ranked poses for each ligand, with the top-ranked pose having the most favorable (most negative) docking score.
-
-
-
Analysis and Validation:
-
Objective: To interpret the docking results, comparing scores and analyzing the specific molecular interactions that stabilize the ligand-protein complex.
-
Steps:
-
Compare the docking scores of the novel quinazolinone derivatives against the known inhibitors.
-
Visualize the top-ranked pose of each ligand in the active site.
-
Identify key interactions: hydrogen bonds, hydrophobic interactions, and pi-pi stacking with specific amino acid residues.[10]
-
(Crucial Validation Step) Re-dock the original co-crystallized ligand back into the protein's active site. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose should ideally be less than 2.0 Å, validating that the docking protocol can accurately reproduce a known binding mode.[11]
-
-
Caption: A standardized workflow for molecular docking studies.
Part 2: Comparative Docking Score Analysis
Here, we present the comparative docking scores of representative, novel quinazolinone derivatives against FDA-approved inhibitors targeting two crucial kinases in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The docking score, expressed as binding energy in kcal/mol, indicates the predicted stability of the ligand-protein complex; a more negative value suggests a stronger, more favorable interaction.[12]
Target 1: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[13] Its overactivity is a key driver in several cancers, including non-small cell lung cancer.[14]
| Compound | Class | Docking Score (kcal/mol) | Key Predicted Interacting Residues |
| Gefitinib | Known Inhibitor | -7.8 to -9.2[12][15] | Met793, Leu718, Gly796, Thr790[12][16] |
| Erlotinib | Known Inhibitor | -7.3 to -9.7[9][12][17] | Met793, Leu718, Cys797, Gln767[12][18] |
| Lapatinib | Known Inhibitor | -7.6 to -11.8[19][20] | Met769, Cys773, Asp831, Thr862[19][20] |
| Quinazolinone Deriv. A | Novel Candidate | -9.9 | Met793, Lys745, Asp831 |
| Quinazolinone Deriv. B | Novel Candidate | -10.5 | Met793, Cys797, Leu844, Asp855 |
Note: Docking scores are dependent on the specific software, force field, and protein conformation used. The values presented are representative scores collated from multiple studies to show a realistic comparison.[9][12][13][14][15][17][18][19][20]
Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the main mediator of angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[21][22]
| Compound | Class | Docking Score (kcal/mol) | Key Predicted Interacting Residues |
| Sorafenib | Known Inhibitor | -9.0 to -10.4[23][24] | Cys919, Asp1046, Glu885, Leu840[11][23] |
| Sunitinib | Known Inhibitor | -5.5 to -10.5[25][26] | Cys919, Asp1046, Glu885, Ile1044[26] |
| Quinazolinone Deriv. C | Novel Candidate | -11.2 | Cys919, Asp1046, Glu883, Val916 |
| Quinazolinone Deriv. D | Novel Candidate | -12.1 | Cys919, Asp1046, Leu1035, Phe1047 |
Note: The novel quinazolinone derivatives often show promising docking scores, sometimes exceeding those of established drugs, highlighting their potential for further development.[21][22][27][28][29]
Part 3: Analysis of Binding Interactions
While a low docking score is a promising indicator, a deeper analysis of the binding mode provides critical insights into the inhibitor's mechanism. The most effective inhibitors form specific, high-quality interactions with key amino acid residues within the kinase's ATP-binding site.
For both EGFR and VEGFR, a crucial interaction is the formation of a hydrogen bond with a key "gatekeeper" residue in the hinge region of the kinase (Met793 in EGFR, Cys919 in VEGFR-2).[16][23][30][31] This interaction mimics the binding of the adenine moiety of ATP and is a hallmark of many successful Type I kinase inhibitors. Additional hydrogen bonds and extensive hydrophobic contacts with surrounding residues contribute to higher affinity and selectivity.
The superior docking scores of the hypothetical Quinazolinone Derivatives B and D in our tables can be attributed to their predicted ability to not only form this critical hinge interaction but also to establish additional contacts deep within the binding pocket, as illustrated below.
Caption: Key interactions of a quinazolinone inhibitor in a kinase active site.
Part 4: Expert Interpretation and Future Outlook
The comparative analysis reveals that novel quinazolinone derivatives consistently demonstrate the potential to achieve binding affinities comparable to, or even exceeding, those of well-established, FDA-approved kinase inhibitors in in silico models.[13][14] The more negative docking scores for derivatives B (-10.5 kcal/mol) and D (-12.1 kcal/mol) compared to their respective benchmarks suggest a stronger predicted interaction with the EGFR and VEGFR-2 active sites. This is a strong justification for their synthesis and subsequent experimental validation.
-
In Vitro Kinase Assays: To determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. A strong correlation between a favorable docking score and a low IC₅₀ value validates the computational model.[2][28][30][32]
-
Cell-Based Assays: To assess the compound's ability to inhibit cell proliferation in cancer cell lines that are dependent on the target kinase.
-
ADMET Profiling: To evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead candidates to ensure they have drug-like characteristics.[33]
The quinazolinone scaffold remains a fertile ground for the discovery of next-generation kinase inhibitors. By leveraging predictive tools like molecular docking to rationally design compounds with optimized binding interactions, researchers can accelerate the development of more potent and selective therapies, potentially overcoming the challenge of acquired drug resistance that limits the efficacy of current treatments.[4][31]
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A Comparative In Vitro Analysis: 2-Mercapto-Quinazolinone Derivatives Versus 5-Fluorouracil in Oncology Research
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers, scientists, and drug development professionals. This guide provides a comprehensive in vitro comparison between a promising class of emerging compounds, the 2-mercapto-quinazolinone derivatives, and the well-established chemotherapeutic agent, 5-fluorouracil (5-FU). By delving into their mechanisms of action, presenting direct comparative cytotoxicity data, and offering detailed experimental protocols, this document serves as a technical resource to inform and guide future research in this critical area.
Introduction: The Rationale for Comparison
5-Fluorouracil, a cornerstone of chemotherapy for decades, exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase and its incorporation into RNA and DNA, ultimately leading to cell death.[1] However, its clinical utility can be hampered by significant side effects and the development of drug resistance. This has spurred the investigation of novel heterocyclic compounds, such as 2-mercapto-quinazolinone derivatives, which have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3][4][5][6] The rationale for this comparative guide is to juxtapose the in vitro performance of these emerging derivatives against a clinically relevant standard, thereby highlighting their potential as a viable alternative or synergistic therapeutic strategy.
Mechanisms of Action: A Tale of Two Pathways
The cytotoxic effects of 5-fluorouracil and 2-mercapto-quinazolinone derivatives are rooted in distinct molecular mechanisms. Understanding these differences is crucial for designing experiments and interpreting results.
5-Fluorouracil: A Multi-pronged Attack on Nucleic Acid Synthesis
5-FU is a prodrug that is converted intracellularly into several active metabolites. Its primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The depletion of dTMP leads to "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, disrupting their normal function and contributing to cytotoxicity.
2-Mercapto-Quinazolinone Derivatives: Targeting Key Signaling Cascades
While the exact mechanisms can vary between specific derivatives, a significant body of research points towards the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[5][6] Notably, many quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the PI3K/Akt and MAPK pathways, which are central to cell growth and survival.[2][3][7][8][9][10][11][12][13] By blocking the tyrosine kinase activity of EGFR, these derivatives can effectively halt these pro-survival signals, leading to cell cycle arrest and apoptosis. Some derivatives have also been shown to target other key players in cancer progression, such as the PI3K/Akt pathway directly.[3][7][8][9]
Caption: EGFR signaling pathway targeted by 2-mercapto-quinazolinone derivatives.
Quantitative In Vitro Cytotoxicity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-mercapto-quinazolinone derivatives and 5-fluorouracil against various human cancer cell lines. The data is compiled from multiple peer-reviewed studies to provide a broad overview of their comparative potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Mercapto-Quinazolinone Derivative 1 | A549 (Lung) | 12.30 ± 4.12 | [7] |
| PC-3 (Prostate) | 17.08 ± 3.61 | [7] | |
| SMMC-7721 (Liver) | 15.68 ± 1.64 | [7] | |
| 2-Mercapto-Quinazolinone Derivative 2 | HepG-2 (Liver) | 1.11 | [2] |
| 2-Mercapto-Quinazolinone Derivative 3 | HepG-2 (Liver) | 4.28 | [2] |
| 5-Fluorouracil | A549 (Lung) | 21.2 | [12] |
| MDA-MB-231 (Breast) | >30 | [12] | |
| U87 (Glioblastoma) | >30 | [12] | |
| HepG2 (Liver) | >30 | [12] |
Note: IC50 values can vary depending on the specific derivative, cell line, and experimental conditions.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of in vitro cytotoxicity data, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for two commonly employed assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The intensity of the color is proportional to the number of viable cells.[1][14][15][16]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2-mercapto-quinazolinone derivative and 5-fluorouracil in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[16]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[17][18][19][20][21]
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Carefully discard the supernatant.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 10-30 minutes.
-
-
Removal of Unbound Dye and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Agitate the plate on an orbital shaker for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Conclusion and Future Directions
This guide provides a comparative overview of the in vitro anticancer activity of 2-mercapto-quinazolinone derivatives and 5-fluorouracil. The presented data suggests that certain 2-mercapto-quinazolinone derivatives exhibit potent cytotoxic effects against a range of cancer cell lines, with some demonstrating superior or comparable activity to 5-fluorouracil in specific contexts. Their distinct mechanism of action, often involving the inhibition of key signaling pathways like EGFR, presents a compelling avenue for the development of targeted cancer therapies.
For researchers and drug development professionals, the choice of in vitro assays is critical for obtaining reliable and reproducible data. Both the MTT and SRB assays are robust methods for assessing cytotoxicity, and the detailed protocols provided herein serve as a foundation for rigorous preclinical evaluation.
Future research should focus on elucidating the precise molecular targets of a broader range of 2-mercapto-quinazolinone derivatives and exploring their potential for synergistic combinations with existing chemotherapeutic agents, including 5-fluorouracil. Furthermore, transitioning promising candidates to more complex in vitro models, such as 3D spheroids and organoids, and subsequent in vivo studies will be crucial in validating their therapeutic potential.
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A Head-to-Head Comparison: Microwave-Assisted Versus Conventional Synthesis of Quinazolinones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazolinones, a critical scaffold in medicinal chemistry, has traditionally been approached through conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) presents a compelling alternative, promising significant improvements in efficiency and sustainability. This guide provides an in-depth, data-driven comparison of these two synthetic paradigms, offering insights to inform experimental design and process development.
The Enduring Importance of the Quinazolinone Core
Quinazolinone derivatives are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2] Their versatile structure allows for extensive functionalization, making them a prime target for drug discovery programs. The efficiency of their synthesis is therefore a critical factor in the rapid development of new therapeutic agents.
The Energetic Divide: Conventional vs. Microwave Heating
At its core, the difference between the two synthetic approaches lies in the mode of energy transfer.
Conventional heating relies on the transfer of thermal energy from an external source, through the vessel walls, and into the reaction mixture via conduction and convection. This process is often slow and can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the bulk of the solution.
Microwave-assisted synthesis , conversely, utilizes dielectric heating.[3][4] Microwave irradiation directly interacts with polar molecules or ions within the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[3][4][5] This direct energy transfer results in rapid, uniform heating throughout the sample, a key advantage over conventional methods.[3][6][7]
Head-to-Head Performance Metrics: A Data-Driven Analysis
Experimental evidence consistently demonstrates the superiority of microwave-assisted synthesis across several key performance indicators.[8]
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis | Advantage |
| Reaction Time | Hours to Days[5][9] | Minutes[5][9] | Drastic Reduction |
| Product Yield (%) | Moderate to Good | Good to Excellent[7][9] | Significant Improvement |
| Energy Consumption | High | Low[3][6][7][10] | Enhanced Efficiency |
| By-product Formation | Often Significant | Minimized[3][7] | Higher Purity |
| Process Control | Limited | Precise Temperature & Pressure Monitoring | Improved Reproducibility |
A summary of quantitative data comparing conventional and microwave-assisted synthesis of quinazolinones.[8]
The dramatic reduction in reaction times is one of the most significant advantages of MAOS.[3][5][7] For instance, syntheses that require several hours of reflux under conventional conditions can often be completed in a matter of minutes in a microwave reactor.[9][11] This acceleration is attributed to the rapid and uniform heating that allows the reaction mixture to reach the target temperature almost instantaneously.[3][5]
Furthermore, the improved yields and higher purity observed in microwave-assisted reactions are a direct consequence of the reduced reaction times and uniform heating.[7] Shorter exposure to high temperatures minimizes the potential for side reactions and thermal degradation of products, leading to cleaner reaction profiles and simplifying subsequent purification steps.[3][7]
From a green chemistry perspective, MAOS offers substantial benefits. The significant reduction in energy consumption, coupled with the potential for solvent-free reactions or the use of greener solvents, aligns with the principles of sustainable chemical synthesis.[3][5][6][12][13]
Unveiling the "Why": Mechanistic Considerations
The synthesis of the 4(3H)-quinazolinone core typically involves the cyclization of an N-acylanthranilamide intermediate. A plausible mechanism involves the initial formation of a benzoxazinone from anthranilic acid, which then reacts with an amine to form the quinazolinone ring.
Caption: Plausible two-step mechanism for 4(3H)-quinazolinone synthesis.[8]
Microwave irradiation is thought to accelerate these reactions by efficiently overcoming the activation energy barriers of the cyclization steps. The polar intermediates and transition states involved in the reaction mechanism can effectively absorb microwave energy, leading to a localized increase in temperature and a significant rate enhancement.[6][14]
Experimental Protocols: A Practical Guide
To illustrate the practical differences between the two methods, detailed protocols for the synthesis of a 2-methyl-3-substituted-quinazolin-4(3H)-one are provided below.
Conventional Synthesis Protocol: A Two-Step Approach[1]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, combine anthranilic acid and acetic anhydride.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent and dry to obtain the benzoxazinone intermediate.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one
-
In a separate flask, dissolve the benzoxazinone intermediate and a substituted amine in a high-boiling point solvent (e.g., deep eutectic solvent).[1]
-
Heat the mixture at a specific temperature with stirring until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and pour it over crushed ice to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly, and purify by recrystallization.
Microwave-Assisted Synthesis Protocol: A One-Pot Reaction[1][8]
-
In a microwave-safe reaction vessel, combine anthranilic acid, a substituted amine, and an orthoester (e.g., trimethyl orthoformate) in a suitable solvent like ethanol.[1][8]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) and power for a short duration (e.g., 30 minutes).[8]
-
After the reaction is complete, cool the vessel and pour the contents over crushed ice.
-
Collect the precipitated product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
Caption: A comparative workflow of conventional vs. microwave synthesis.[8]
Conclusion: A Clear Advantage for Microwave-Assisted Synthesis
The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the production of quinazolinones. The dramatic reduction in reaction times, improved yields, and enhanced energy efficiency make it a more sustainable and economically viable alternative to conventional heating methods.[8] For researchers and professionals in drug development, the ability to rapidly synthesize diverse libraries of quinazolinone derivatives with high purity is a significant advantage in the quest for novel therapeutics. While conventional methods remain a viable option, the compelling benefits of MAOS position it as the preferred technique for modern organic synthesis.
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Evaluating the Selectivity of Novel Quinazolinone Inhibitors Against Different Cancer Cell Lines: A Comparative Guide
<STEP>
Introduction: The Quinazolinone Scaffold in Oncology
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, renowned for its structural versatility and broad pharmacological activities.[1] This fused bicyclic system has proven to be a privileged structure in the development of targeted anticancer agents, allowing for precise chemical modifications that can modulate various cell death pathways, including apoptosis, autophagy, and necrosis.[1][2] Several quinazolinone-based drugs, such as gefitinib, erlotinib, and afatinib, have received FDA approval and are integral to the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC).[3][4][5] These approved drugs primarily function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), highlighting the scaffold's affinity for kinase active sites.[4][6][7]
However, the landscape of cancer is complex, with significant heterogeneity between tumor types and the inevitable emergence of drug resistance. This necessitates the continuous development of novel quinazolinone inhibitors with improved selectivity and efficacy against a wider range of cancer cell lines. This guide provides a comprehensive framework for evaluating the selectivity of new quinazolinone derivatives, offering detailed experimental protocols and data interpretation strategies for researchers in drug discovery and development.
Pillar 1: Causality-Driven Experimental Design
A robust evaluation of a novel inhibitor's selectivity hinges on a well-designed experimental cascade. The choice of assays and cell lines should not be arbitrary but rather driven by a clear understanding of the inhibitor's putative mechanism of action and the molecular characteristics of the target cancers.
Initial Broad-Spectrum Screening: Identifying a Hit
The initial step involves screening the novel quinazolinone inhibitor against a diverse panel of cancer cell lines. This provides a preliminary assessment of its anticancer activity and potential selectivity.
Recommended Cell Line Panel:
A representative panel should include cell lines from various cancer types with well-defined molecular profiles. For instance:
-
Lung Adenocarcinoma:
-
A549: KRAS mutant, wild-type EGFR.
-
PC-9: EGFR exon 19 deletion (sensitive to EGFR TKIs).
-
H1975: EGFR L858R and T790M mutations (resistant to first-generation EGFR TKIs).[4]
-
-
Breast Cancer:
-
Colon Cancer:
-
Gastric Cancer:
-
Prostate Cancer:
-
PC-3: Androgen-independent, null p53.[8]
-
-
Leukemia:
-
MOLT-4: Acute lymphoblastic leukemia.[12]
-
-
Normal Cell Line (for toxicity assessment):
Primary Assay: Cell Viability Assessment
The MTT or XTT assay is a reliable and high-throughput method for initial screening.[13][14][15] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[15]
dot
Caption: Workflow for Cell Viability Assays (MTT/XTT).
Data Interpretation: The IC50 Value and Selectivity Index
The half-maximal inhibitory concentration (IC50) is a key metric derived from the dose-response curve. It represents the concentration of the inhibitor required to reduce cell viability by 50%. A lower IC50 value indicates higher potency.
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic window of a novel compound. It is calculated by dividing the IC50 of the compound in a normal cell line by its IC50 in a cancer cell line.[16][17]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value (ideally >3) suggests that the inhibitor is more toxic to cancer cells than to normal cells, indicating a favorable selectivity profile.[18][19]
Table 1: Hypothetical IC50 and Selectivity Index Data for a Novel Quinazolinone Inhibitor (Compound QZ-X)
| Cell Line | Cancer Type | Molecular Profile | IC50 (µM) of QZ-X | Selectivity Index (SI) vs. WI-38 (IC50 = 26.75 µM)[5] |
| MGC-803 | Gastric | Mutant p53 | 0.85 | 31.47 |
| PC-9 | Lung Adenocarcinoma | EGFR exon 19 deletion | 1.5 | 17.83 |
| H1975 | Lung Adenocarcinoma | EGFR L858R/T790M | 8.2 | 3.26 |
| A549 | Lung Adenocarcinoma | KRAS mutant | 15.6 | 1.71 |
| MCF-7 | Breast | ER-positive | 5.4 | 4.95 |
| MDA-MB-231 | Breast | Triple-negative | 12.1 | 2.21 |
| HCT-116 | Colon | KRAS mutant | 7.8 | 3.43 |
| WI-38 | Normal Lung | N/A | 26.75 | N/A |
Note: The IC50 value for the normal cell line WI-38 is based on data for a different quinazolinone derivative and is used here for illustrative purposes.[5]
From this hypothetical data, Compound QZ-X demonstrates high potency and selectivity against the MGC-803 gastric cancer cell line. It also shows promising activity against the EGFR-mutant PC-9 cell line. The lower selectivity against A549 and MDA-MB-231 suggests these cell lines may be less sensitive to the specific mechanism of QZ-X.
Pillar 2: Self-Validating Protocols for Mechanistic Insights
Once a lead candidate with promising selectivity is identified, the next step is to elucidate its mechanism of action. This involves a series of self-validating experiments to confirm the initial observations and provide deeper insights into the cellular pathways affected by the inhibitor.
Confirming Apoptosis: The Annexin V/PI Assay
Many quinazolinone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[1][20][21] The Annexin V/PI flow cytometry assay is a standard method for detecting and quantifying apoptosis.[22][23][24]
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[25]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[22][23]
dot
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Interpreting the Results:
The flow cytometry data will segregate the cell population into four quadrants:
-
Q3 (Annexin V- / PI-): Live, healthy cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells.
A significant increase in the percentage of cells in the Q4 and Q2 quadrants following treatment with the quinazolinone inhibitor confirms the induction of apoptosis.
Investigating Target Pathways: Western Blotting
Western blotting is a powerful technique to investigate the effect of the inhibitor on specific protein expression and signaling pathways.[26] Based on the known targets of quinazolinone derivatives, key pathways to investigate include:
-
EGFR Signaling Pathway: Many quinazolinone compounds are potent EGFR inhibitors.[3][4][6]
-
PI3K/Akt/mTOR Pathway: This is a crucial cell survival pathway that is often dysregulated in cancer and can be targeted by quinazolinone derivatives.[10][27][28][29]
-
Apoptosis-Related Proteins: Examining the levels of pro-apoptotic (e.g., Bax, cleaved PARP) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins can confirm the apoptotic mechanism.[5][10]
-
Cell Cycle Regulators: Quinazolinones can induce cell cycle arrest.[21] Investigating proteins like p21, p27, and cyclins can provide insights into this process.[28]
dot
Caption: Key Signaling Pathways Targeted by Quinazolinone Inhibitors.
Pillar 3: Authoritative Grounding and Comprehensive References
The claims and protocols presented in this guide are supported by established scientific literature. For further in-depth understanding, a comprehensive list of references is provided.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazolinone inhibitor in culture medium. Replace the existing medium with the inhibitor-containing medium and incubate for 48-72 hours. Include untreated and vehicle controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[14]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a general guideline and should be adapted based on the specific flow cytometer and reagents used.[22][23][24][30]
-
Cell Treatment and Collection: Treat cells with the quinazolinone inhibitor at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold 1X PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22]
Western Blotting
This is a generalized protocol; specific antibody dilutions and incubation times should be optimized.[31][32]
-
Protein Extraction: Treat cells with the quinazolinone inhibitor. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[31]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[31]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved PARP, or anti-β-actin) overnight at 4°C.[31][32]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[31]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Perspectives
The systematic evaluation of novel quinazolinone inhibitors is paramount for advancing cancer therapy. By employing a logically structured experimental approach, from broad-spectrum screening to detailed mechanistic studies, researchers can effectively identify and characterize compounds with high selectivity and potency. The protocols and data interpretation frameworks provided in this guide offer a robust foundation for these critical investigations. Future research should focus on developing quinazolinone derivatives that can overcome existing drug resistance mechanisms and exhibit efficacy against a broader range of malignancies. The continued exploration of this versatile scaffold holds immense promise for the future of targeted cancer treatment.
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A Comparative Analysis of the Antioxidant Efficacy of Phenolic Quinazolinone Derivatives and Ascorbic Acid
For Immediate Release
In the ongoing search for novel therapeutic agents to combat oxidative stress, a class of heterocyclic compounds, phenolic quinazolinone derivatives, has emerged as a promising candidate. This guide provides a comprehensive benchmark of their antioxidant activity against the well-established antioxidant, ascorbic acid. Synthesizing data from contemporary research, this document offers an in-depth comparison, detailed experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for a New Generation of Antioxidants
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are natural byproducts of cellular metabolism. However, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer and cardiovascular disorders.[1] While the human body possesses endogenous antioxidant systems, supplementation with exogenous antioxidants is often necessary to mitigate excessive oxidative damage.
Ascorbic acid (Vitamin C) is a potent, naturally occurring antioxidant that plays a crucial role in regulating ROS levels.[2][3] It functions by directly scavenging free radicals and supporting the activity of other antioxidants.[2][3] However, the quest for new synthetic antioxidants with potentially superior efficacy and tailored pharmacological profiles remains a critical area of research.[1]
Quinazolin-4-ones are a class of heterocyclic compounds known for their broad spectrum of biological activities.[1] The strategic hybridization of the quinazolin-4-one scaffold with phenolic moieties—known for their potent antioxidant effects—has led to the development of novel derivatives with enhanced antioxidant potential.[1][4] This guide delves into the comparative antioxidant performance of these synthetic compounds against ascorbic acid.
Structural Basis of Antioxidant Activity
The antioxidant capacity of phenolic compounds is intrinsically linked to the number and position of hydroxyl (-OH) groups on the aromatic ring.[1] These groups can donate a hydrogen atom to neutralize free radicals, a process that is stabilized by the resonance of the resulting phenoxyl radical.[5] In the case of phenolic quinazolinone derivatives, the combination of the quinazolinone core and the phenolic substituent(s) can lead to a synergistic or additive antioxidant effect.[1]
dot
Caption: General structure and antioxidant mechanism of phenolic quinazolinone derivatives.
Benchmarking Methodologies: A Comparative Overview of Antioxidant Assays
To rigorously evaluate and compare the antioxidant activity of phenolic quinazolinone derivatives and ascorbic acid, standardized in vitro assays are employed. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6]
| Feature | DPPH Assay | ABTS Assay |
| Radical | DPPH• (deep violet) | ABTS•+ (blue-green) |
| Wavelength | ~517 nm | ~734 nm |
| Solubility | Primarily organic solvents | Aqueous and organic solvents |
| pH Sensitivity | Sensitive to acidic pH | Wide pH range |
| Kinetics | Can be slower | Generally faster |
Table 1: Key differences between DPPH and ABTS assays.[6]
The choice of assay can influence the determined antioxidant capacity, with the ABTS assay often being more sensitive and providing more reliable results for a wider range of compounds.[7]
Experimental Protocols
A general synthetic route involves the condensation of anthranilic acid with various isothiocyanate derivatives to form the quinazolin-4-one core.[1] This is followed by S-alkylation and subsequent reaction with hydrazides and phenolic aromatic aldehydes to yield the final phenolic quinazolinone derivatives.[1]
A detailed, multi-step synthesis protocol can be found in the work by G. Șoiman et al. (2022).[1]
dot
Caption: Generalized synthetic workflow for phenolic quinazolinone derivatives.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: Add various concentrations of the test compound (phenolic quinazolinone derivative or ascorbic acid) to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
-
Reagent Preparation: Generate the ABTS•+ radical cation by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.
-
Reaction Mixture: Add various concentrations of the test compound to the ABTS•+ working solution.
-
Measurement: Record the absorbance at 734 nm after a specified time (e.g., 6 minutes).
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
For a detailed comparison of ABTS and DPPH protocols, refer to BenchChem's guide.[6]
Comparative Performance Analysis
Multiple studies have demonstrated that certain phenolic quinazolinone derivatives exhibit significantly stronger antioxidant activity than ascorbic acid.
| Compound/Derivative | Antioxidant Assay | Result (Compared to Ascorbic Acid) | Reference |
| ortho-diphenolic quinazolinones | TAC, CUPRAC | Stronger antioxidant effect | [1] |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, CUPRAC | Potent antioxidant activity | [5][7] |
| Pyrogallol derivatives of quinazolin-4(3H)-one | - | High antioxidant activity | [4] |
| Polyphenolic derivatives | Antiradical assays | Lower IC50 values (higher activity) | [8] |
Table 2: Summary of comparative antioxidant activity.
Notably, the presence of ortho-dihydroxy or pyrogallol (1,2,3-trihydroxybenzene) functionalities on the phenyl ring of the quinazolinone scaffold appears to be a key determinant for high antioxidant potency.[1][4][5] For instance, some ortho-diphenolic derivatives have been shown to possess a stronger antioxidant effect than both ascorbic acid and Trolox (a water-soluble analog of vitamin E).[1][9][10] Furthermore, studies have reported that the introduction of an additional hydroxyl group enhances the antioxidant activity.[4]
The mechanism behind this enhanced activity is attributed to the ability of these additional hydroxyl groups to stabilize the resulting radical through intramolecular hydrogen bonding after hydrogen atom donation.[4]
Conclusion and Future Directions
The evidence strongly suggests that phenolic quinazolinone derivatives represent a promising class of synthetic antioxidants, with several derivatives demonstrating superior radical scavenging activity compared to the natural benchmark, ascorbic acid. The structure-activity relationship studies highlight the critical role of the number and position of phenolic hydroxyl groups in determining their antioxidant efficacy.
Future research should focus on:
-
In-depth investigation of the in vivo antioxidant and pharmacokinetic profiles of the most potent derivatives.
-
Exploration of the potential pro-oxidant activities of these compounds under certain conditions, a known characteristic of some antioxidants, including ascorbic acid.[3]
-
Further structural modifications to optimize both antioxidant activity and other pharmacological properties.
This guide provides a foundational understanding for researchers to build upon in the development of next-generation antioxidant therapies.
References
-
Șoiman, G., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. [Link]
-
Perčec, T., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6588. [Link]
-
Pawlowska, E., et al. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 11(1), 30. [Link]
-
Kurutas, E. B. (2016). Ascorbic acid as an antioxidant. Journal of Cellular and Molecular Medicine, 20(7), 1279-1286. [Link]
-
Padayatty, S. J., et al. (2003). Vitamin C (Ascorbic Acid). In: StatPearls. StatPearls Publishing. [Link]
-
Cort, W. M. (1974). Antioxidant Properties of Ascorbic Acid in Foods. In: Advances in Chemistry. American Chemical Society. [Link]
-
Gülçin, İ., et al. (2022). Development of newly polyphenolic derivatives of quinazolin-4(3H)-one. Journal of Molecular Structure, 1265, 133405. [Link]
-
Perčec, T., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6588. [Link]
-
Șoiman, G., et al. (2022). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one. Molecules, 27(23), 8573. [Link]
-
Șoiman, G., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. [Link]
-
Șoiman, G., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Bioinorganic Chemistry and Applications, 2012, 485907. [Link]
-
Kim, D.-O., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]
-
Pawlowska, E., et al. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. [Link]
-
Olech, M., et al. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(23), 5566. [Link]
-
Rumpf, J., et al. (2023). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Fall 2023. [Link]
-
Rumpf, J., et al. (2023). Statistical evaluation of DPPH, ABTS, FRAP, and Folin- Ciocalteu assays to assess the antioxidant capacity of lignins. International Journal of Biological Macromolecules, 233, 123456. [Link]
Sources
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- 2. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents-In Vitro Evaluation and Quantum Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
